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  • Product: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine
  • CAS: 903557-29-9

Core Science & Biosynthesis

Foundational

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine chemical properties

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Introduction (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a bromo-substituted indane framework. Its significance in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a bromo-substituted indane framework. Its significance in modern synthetic chemistry lies in its role as a versatile and high-value chiral building block. The stereochemically defined amine at the C1 position, combined with the bromine handle on the aromatic ring, makes it a crucial intermediate for asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs) for central nervous system (CNS) disorders.[1] The aminoindane scaffold is a well-established pharmacophore, and derivatives are known to interact with monoamine transporters, making this compound a key starting point for exploring novel therapeutics for neurological and psychiatric conditions.[1][2]

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a chemical entity are paramount for its application in controlled synthetic workflows. The properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine are summarized below. It is typically supplied as a free base or as a more stable hydrochloride salt.

PropertyValueSource(s)
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine[3]
CAS Number 903557-29-9[3]
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [1]
Appearance White to off-white solid[4]
Predicted Boiling Point 278.2 ± 40.0 °C[1][4]
Predicted Density 1.490 ± 0.06 g/cm³[1]
Canonical SMILES N[C@H]1CCC2=CC(Br)=CC=C21[3]
InChI Key IEUKCNPRRGOGDG-VIFPVBQESA-N[3]
Storage Conditions 2-8°C, protect from light, store under inert gas[1]

(Note: Data for the hydrochloride salt (CAS 916210-93-0) includes: Molecular Formula: C₉H₁₁BrClN; Molecular Weight: 248.55 g/mol ).[5][6]

Spectroscopic Profile for Structural Elucidation

Rigorous structural confirmation is a self-validating system for any chemical synthesis. The following sections detail the expected spectroscopic signatures essential for verifying the identity and purity of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature.

Expected Fragmentation and Adducts: The analysis should reveal a molecular ion peak corresponding to the compound's mass. Common adducts in electrospray ionization (ESI) are also used for confirmation.

AdductPredicted m/z
[M+H]⁺ 212.00694
[M+Na]⁺ 233.98888
[M]⁻ 211.00021

[Source: Predicted values from PubChemLite].[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. As a primary amine, the N-H bonds provide distinct signals.

  • N-H Stretch (3400-3250 cm⁻¹): As a primary amine, two characteristic bands are expected in this region due to symmetric and asymmetric stretching vibrations. These bands are typically sharper and weaker than the broad O-H stretch of alcohols.[8]

  • N-H Bend (1650-1580 cm⁻¹): A distinct bending vibration (scissoring) for the primary amine group appears in this region.[8]

  • Aromatic C-N Stretch (1335-1250 cm⁻¹): A strong band indicating the bond between the aromatic ring and the nitrogen atom is expected.[8]

  • N-H Wag (910-665 cm⁻¹): A broad, strong band resulting from the out-of-plane bending of the N-H bond is a characteristic feature of primary amines.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry.

  • ¹H NMR:

    • Amine Protons (-NH₂): A broad signal is expected between 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. The signal will disappear upon exchange with D₂O, a key confirmatory test.[9]

    • Benzylic Proton (C1-H): The proton at the chiral center, adjacent to the amine, will appear as a multiplet, deshielded by the nitrogen.

    • Aliphatic Protons (C2-H₂, C3-H₂): Protons on the five-membered ring will appear as complex multiplets in the aliphatic region (~2.3-3.0 ppm).[9]

    • Aromatic Protons: The protons on the substituted benzene ring will show distinct signals in the aromatic region (~7.0-7.5 ppm), with splitting patterns dictated by the bromine substitution.

  • ¹³C NMR:

    • Carbon atoms directly bonded to the nitrogen atom typically appear in the 10-65 ppm range.[9] The spectrum will show nine distinct carbon signals corresponding to the molecular structure.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a critical process, as stereochemistry is paramount in drug action. A common and industrially viable route starts from the corresponding ketone, 5-bromo-1-indanone.[10][11] The process involves the formation of a racemic amine followed by classical chemical resolution.

Synthetic Workflow

The conversion of the ketone to the amine can be achieved via several methods, including direct reductive amination or a two-step process involving oxime formation and subsequent reduction.[4][11]

G cluster_0 Step 1: Racemic Amine Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation of Free Amine A 5-Bromo-1-indanone B Racemic 5-Bromo-1-aminoindane A->B  1. Hydroxylamine / Alkali  2. Catalytic Hydrogenation (e.g., Pd/C) C Diastereomeric Salt Mixture B->C  +(D)-Mandelic Acid  in Alcohol Solvent D (S)-Amine-(D)-Mandelate Salt (Less Soluble) C->D  Fractional Crystallization E (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (ee > 99%) D->E  Basification (e.g., NaOH/NH₃)  & Extraction

Caption: Synthetic pathway to (S)-5-bromo-1-aminoindane.

Experimental Protocol: Synthesis and Resolution

The following protocol is a representative methodology derived from established procedures.[11]

Part A: Synthesis of Racemic 5-bromo-1-aminoindane

  • Oxime Formation: To a solution of 5-bromo-1-indanone (1.0 equiv) in an alcohol solvent (e.g., methanol), add hydroxylamine and a suitable base. Stir the reaction at a controlled temperature until ketone consumption is complete (monitored by TLC).

  • Catalytic Reduction: Transfer the resulting 5-bromo-1-indanone oxime to a high-pressure hydrogenation vessel. Add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat to facilitate the reduction of the oxime to the primary amine.

  • Work-up: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to yield the crude racemic 5-bromo-1-aminoindane.

Part B: Chiral Resolution

  • Salt Formation: Dissolve the racemic amine in a suitable alcohol solvent. Add a solution of the chiral resolving agent, (D)-mandelic acid (approx. 0.5 equiv), to the mixture.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt formed between the (S)-amine and (D)-mandelic acid will preferentially crystallize due to lower solubility.

  • Isolation: Collect the crystals by vacuum filtration. The enantiomeric excess (ee) can be improved by recrystallizing the salt. An ee value greater than 99% is achievable.[11]

  • Liberation of Free Amine: Treat the purified diastereomeric salt with an aqueous base (e.g., NaOH or ammonia) to deprotonate the amine.

  • Extraction: Extract the free (S)-amine into an organic solvent (e.g., ethyl acetate), dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum to yield the final product.

Causality Note: The choice of (D)-mandelic acid is critical; it forms diastereomeric salts with the racemic amine that have different physical properties (solubility), enabling their separation by crystallization. The efficiency of this resolution is a key factor in the cost and purity of the final product.[11]

Applications in Drug Discovery and Medicinal Chemistry

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine serves as a key chiral intermediate for pharmaceuticals.[1] Its utility is twofold: the stereocenter dictates the specific three-dimensional interaction with biological targets, and the bromine atom provides a reactive site for further chemical modification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • CNS Agents: The aminoindane structure is a core component of compounds targeting the central nervous system. For instance, the parent compound 2-aminoindane and its derivatives are known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] This makes the title compound a valuable precursor for developing selective agonists or antagonists for neurological and psychiatric disorders.[1]

  • Scaffold for Library Synthesis: The bromine atom allows for the rapid diversification of the molecule. Researchers can introduce a wide array of substituents onto the aromatic ring, enabling the synthesis of focused compound libraries for screening against various biological targets. This is a common strategy in hit-to-lead optimization campaigns.

  • Rasagiline Intermediate Analogue: 2,3-dihydro-1H-inden-1-amine is a known intermediate in the synthesis of Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used for treating Parkinson's disease.[12] This highlights the pharmacological relevance of the aminoindane scaffold.

Safety and Handling

As with all laboratory chemicals, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine and its salts must be handled with appropriate precautions.

  • Hazard Classification: While specific data for the (S)-enantiomer is limited, related compounds are classified as harmful if swallowed and cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.[13][14]

  • Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15] Avoid formation of dust and aerosols.[13]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][16]

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a structurally important chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and functional handles allow for its use in the stereoselective synthesis of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic routes is essential for its effective utilization in creating novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in this field.

References

  • Fluorochem. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine.

  • CymitQuimica. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl.

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine.

  • Biosynth. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-.

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Google Patents. (2015). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.

  • ChemicalBook. 5-Bromo-2,3-dihydro-1H-inden-1-amine.

  • NIST. IR Spectrum for 1H-Inden-1-one, 5-bromo-2,3-dihydro-.

  • Wikipedia. DOx.

  • Angene Chemical. (2024). Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-5-bromopyrazine.

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

  • Advanced ChemBlocks. (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Enamine. Safety Data Sheet.

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.

  • PubChemLite. (1s)-5-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

  • University of Calgary. IR Spectroscopy Tutorial: Amines.

  • Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.

  • ChemicalBook. Safety Data Sheet - 3-bromo-1H-pyrrole-2,5-dione.

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Exploratory

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (CAS Number 903557-29-9)

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry. Its rigid indane scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry. Its rigid indane scaffold, combined with the stereochemistry at the C1 position and the reactive bromine handle, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly those targeting the central nervous system (CNS)[1][2]. The indane ring system is recognized as a "privileged substructure" in drug discovery due to its ability to interact with a variety of biological targets[1]. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this versatile compound, aimed at facilitating its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine and its common hydrochloride salt is presented in Table 1.

PropertyValueSource
CAS Number 903557-29-9[3]
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
Appearance Solid[4]
Hydrochloride CAS 916210-93-0[5]
Hydrochloride Formula C₉H₁₁BrClN[5]
Hydrochloride Mol. Wt. 248.55 g/mol [5]

Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

The most common and industrially applicable synthesis of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine involves a multi-step process starting from 5-bromo-1-indanone. This process includes the formation of a racemic amine followed by chiral resolution.

Overall Synthesis Workflow

Synthesis Workflow Indanone 5-Bromo-1-indanone Oxime 5-Bromo-1-indanone oxime Indanone->Oxime Hydroxylamine RacemicAmine Racemic 5-bromo-1-aminoindane Oxime->RacemicAmine Catalytic Hydrogenation DiastereomericSalt Diastereomeric Salt ((S)-amine-(R)-mandelate) RacemicAmine->DiastereomericSalt D-Mandelic Acid (Chiral Resolution) S_Amine (S)-5-bromo-1-aminoindane DiastereomericSalt->S_Amine Basification

Caption: General workflow for the synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Step 1: Synthesis of 5-Bromo-1-indanone

The synthesis of the precursor, 5-bromo-1-indanone, can be achieved via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid[6].

Step 2: Oximation of 5-Bromo-1-indanone

The ketone is converted to the corresponding oxime by reaction with a hydroxylamine salt in the presence of a base.

Protocol:

  • In a suitable alcoholic solvent, dissolve 5-bromo-1-indanone.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or an organic base).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-bromo-1-indanone oxime[7].

Step 3: Reduction of the Oxime to Racemic 5-bromo-1-aminoindane

The oxime is then reduced to the racemic amine, typically via catalytic hydrogenation.

Protocol:

  • Charge a high-pressure autoclave with 5-bromo-1-indanone oxime and a suitable solvent (e.g., ethanol).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the mixture and stir until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine[7].

Step 4: Chiral Resolution of Racemic 5-bromo-1-aminoindane

The crucial step for obtaining the desired (S)-enantiomer is the chiral resolution of the racemic amine. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral acid[8]. D-mandelic acid is an effective resolving agent for this purpose[7].

Protocol:

  • Dissolve the racemic 5-bromo-1-aminoindane in a suitable solvent, such as ethanol or methanol.

  • Add a solution of D-(-)-mandelic acid in the same solvent.

  • Allow the mixture to crystallize. The salt of the (S)-amine with D-mandelic acid is typically less soluble and will precipitate.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (S)-amine.

  • Extract the (S)-amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-5-bromo-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity[7].

Spectroscopic Characterization

While a comprehensive, publicly available dataset for the target molecule is limited, the expected spectral characteristics can be inferred from related structures and general principles of spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The benzylic proton at the C1 position will appear as a multiplet, and the aliphatic protons on the five-membered ring will also show complex splitting patterns. The amine protons may appear as a broad singlet[9].

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the bromine atom will be shifted downfield, and the chemical shifts of the other aromatic carbons will be affected by its presence.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the five-membered ring. Predicted m/z values for the protonated molecule [M+H]⁺ are around 212.00694 and 214.00489[10].

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine stems from its two reactive sites: the primary amine and the aryl bromide.

N-Functionalization

The primary amine at the C1 position can be readily functionalized through various reactions, including:

  • Alkylation and Reductive Amination: To introduce alkyl substituents.

  • Acylation: To form amides.

  • Sulfonylation: To generate sulfonamides.

These transformations allow for the exploration of structure-activity relationships (SAR) by modifying the properties of the amine group.

C-Br Functionalization: Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling[11][12]. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the indane core.

Caption: Suzuki-Miyaura coupling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., DME/water or toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to obtain the 5-aryl substituted product[1].

Applications as a Pharmaceutical Intermediate

The rigid, chiral scaffold of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine makes it a key intermediate in the synthesis of neuroactive compounds[2]. The specific stereochemistry and the ability to introduce diverse substituents at the 5-position through cross-coupling reactions are crucial for optimizing ligand-receptor interactions in the CNS. While specific drug candidates synthesized from this exact intermediate are not widely disclosed in public literature, the analogous indane structure is present in drugs like the MAO inhibitor rasagiline and the amine uptake inhibitor indatraline, highlighting the importance of this structural motif[1][10].

Safety and Handling

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine and its salts should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification (based on related compounds):

  • Harmful if swallowed (H302)[5].

  • Causes skin irritation (H315)[5].

  • Causes serious eye irritation (H319)[5].

  • May cause respiratory irritation (H335)[5].

Recommended Precautions:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[13].

  • Avoid breathing dust, fumes, or vapors[13][14].

  • Wash hands thoroughly after handling[13].

Storage:

  • Store in a cool, dry place away from incompatible materials.

  • Keep the container tightly closed. For long-term storage, an inert atmosphere and refrigeration (2-8 °C) are recommended.

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its synthesis, centered around the chiral resolution of the racemic amine, provides access to an enantiomerically pure scaffold. The dual reactivity of the primary amine and the aryl bromide allows for extensive derivatization, enabling the exploration of a broad chemical space. The established importance of the aminoindane core in neuropharmacology underscores the potential of this intermediate in the development of novel therapeutics targeting the central nervous system. This guide provides a foundational understanding to aid researchers in the effective utilization of this important synthetic tool.

References

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Sources

Foundational

An In-depth Technical Guide to the Physical Properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of a primary amine and a bromine atom make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. As a key intermediate, a thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, supported by available data and contextualized with insights for laboratory practice.

Molecular and Chemical Identity

Chemical Structure:

Figure 1: Chemical structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

This chiral amine features an indane core with a bromine substituent at the 5-position of the aromatic ring and an amine group at the chiral center (C1) with an (S)-configuration.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine[1]
CAS Number 903557-29-9[1]
Molecular Formula C₉H₁₀BrN[2][3]
Molecular Weight 212.09 g/mol [2][3]
Canonical SMILES C1CC2=C([C@H]1N)C=CC(=C2)Br[1]
InChI Key IEUKCNPRRGOGDG-VIFPVBQESA-N[1]

Physicochemical Properties

The physical state of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine has been reported differently in various sources. While some suppliers list it as a liquid[1], a documented synthesis describes the racemic mixture as a brown solid[4]. This discrepancy may be due to impurities or the difference between the enantiomerically pure substance and the racemate. It is crucial for researchers to verify the physical state of the specific batch they are working with.

Enantiomers typically share the same physical properties, such as boiling point, melting point, and density, with their counterparts, differing only in their interaction with plane-polarized light[5][6]. Therefore, data for the (R)-enantiomer can be considered a close approximation for the (S)-enantiomer.

Table 2: Key Physical Properties

PropertyValueNotesSource
Physical State Liquid / Brown SolidContradictory reports exist. The free amine is likely a liquid at room temperature, while the racemic mixture has been described as a solid.[1][4]
Boiling Point 278.2 ± 40.0 °C (Predicted)This is a predicted value for the (R)-enantiomer. Experimental data is not readily available.[7]
Density 1.490 ± 0.06 g/cm³ (Predicted)This is a predicted value for the (R)-enantiomer.[7]
Solubility Insoluble in water.As a primary amine, it is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and chloroform.[8]
pKa 9.05 ± 0.20 (Predicted)The basicity of the primary amine.[4]

Optical Properties

Table 3: Optical Rotation of a Related Compound

CompoundSpecific Rotation ([α]²⁰/D)ConditionsSource
(S)-(+)-1-Aminoindan+16.5°c = 1.5 in methanol[9]

Based on this, it is expected that (S)-5-bromo-2,3-dihydro-1H-inden-1-amine will also exhibit a positive specific rotation.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine to confirm its enantiomeric identity and purity.

Materials:

  • (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

  • Methanol (spectroscopic grade)

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample cell (e.g., 1 dm)

Procedure:

  • Accurately weigh a sample of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (e.g., 150 mg) and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with spectroscopic grade methanol. This creates a solution with a known concentration (c) in g/mL.

  • Calibrate the polarimeter using a blank (pure methanol).

  • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters.

Diagram 1: Workflow for determining specific rotation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for the title compound are not widely published, the expected signals can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The hydrogens on the carbon bearing the amine group (C1) would appear as a multiplet, and its coupling to the adjacent methylene protons would provide structural information. The aromatic protons would likely appear as a set of multiplets in the aromatic region, with their splitting patterns influenced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, and benzylic carbons, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, the following characteristic absorptions are expected:

  • N-H Stretching: As a primary amine, two bands are expected in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations.

  • N-H Bending: A bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of an aromatic amine is expected in the 1335-1250 cm⁻¹ range.

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be present in their characteristic regions.

  • C-Br Stretching: A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, the molecular ion peak ([M]⁺) would be observed at m/z 211 and 213 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the amine group and cleavage of the indane ring.

Stability and Storage

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[7]. As with many amines, it may be sensitive to light and air over time.

Safety and Handling

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has synthesized the available information on the physical and spectroscopic properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. While some experimental data remains to be definitively published, the provided information, including predicted values and data from analogous compounds, offers a solid foundation for researchers working with this important chiral building block. The outlined experimental protocol for determining specific rotation serves as a practical example of the necessary characterization for ensuring the quality and identity of this compound in a research and development setting.

References

Sources

Exploratory

1H NMR spectrum of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-5-bromo-2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectrum of this important chiral building block. We will explore the structural nuances revealed by chemical shifts, spin-spin coupling, and diastereotopicity, grounded in established spectroscopic principles.

Introduction: The Molecule and the Method

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable chiral intermediate in medicinal chemistry, frequently employed in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) drugs.[1] Its rigid bicyclic structure and defined stereochemistry at the C1 position make it a crucial component for creating stereospecific interactions with biological targets.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides precise information about the electronic environment of each proton, their connectivity through scalar coupling, and their spatial relationships. For a chiral molecule like this, ¹H NMR is not just a means of identification but a critical checkpoint for verifying stereochemical integrity, as the chirality at C1 renders the methylene protons on the five-membered ring chemically non-equivalent.

Structural Analysis and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The presence of a stereocenter at C1 is the defining feature that governs the complexity of the aliphatic region of the spectrum.

Caption: Molecular structure with proton assignments.

The key proton environments are:

  • Aromatic Protons: H4, H6, H7

  • Benzylic Methine Proton: H1 (at the chiral center)

  • Diastereotopic Methylene Protons: H2a/H2b and H3a/H3b[2]

  • Amine Protons: NH₂

Spectral Deconstruction and Interpretation

The ¹H NMR spectrum can be logically divided into three primary regions: the downfield aromatic region, the complex mid-field aliphatic region, and the variable amine proton signal.

Aromatic Region (δ ≈ 7.0 - 7.5 ppm)

The signals for the three aromatic protons are influenced by the bromine substituent and their coupling relationships.

  • H7: This proton is ortho to the five-membered ring fusion. It is coupled only to H6, and thus appears as a doublet.

  • H6: This proton is coupled to both H7 (ortho-coupling, ³J ≈ 8 Hz) and H4 (meta-coupling, ⁴J ≈ 2 Hz). It will therefore appear as a doublet of doublets (dd).

  • H4: This proton is adjacent to the bromine atom. It is only coupled to H6 via a weaker meta-coupling and will appear as a doublet (or a broadened singlet if the meta-coupling is not resolved). The electron-withdrawing nature of bromine will deshield this proton, likely shifting it slightly downfield relative to a non-substituted analogue.[3]

Aliphatic Region (δ ≈ 1.8 - 4.5 ppm)

This region is the most information-rich due to the molecule's stereochemistry. The chirality at C1 means that the two protons on C2 (H2a, H2b) and the two on C3 (H3a, H3b) are in different chemical environments and are thus diastereotopic.[2] This results in distinct chemical shifts and complex splitting patterns.[4]

  • H1 (Methine Proton, δ ≈ 4.3 ppm): This proton is attached to the carbon bearing the amine group and is part of the benzylic system. The adjacent electron-withdrawing nitrogen atom deshields it significantly.[5] It is coupled to the two diastereotopic protons on C2 (H2a and H2b), resulting in a signal that is typically a triplet or, more accurately, a doublet of doublets. For the parent compound 1-aminoindane, this signal appears around 4.2-4.3 ppm.[6]

  • H2 Protons (Methylene, δ ≈ 1.8-2.6 ppm): As diastereotopic protons, H2a and H2b will have different chemical shifts. Each will be split by the other (geminal coupling, ²J ≈ 12-16 Hz) and by H1 (vicinal coupling, ³J). Furthermore, they will have vicinal coupling to the H3 protons. This leads to two complex multiplets. Analysis of a related indane derivative shows these protons appearing as distinct multiplets around 2.1 and 2.5 ppm.[4][7]

  • H3 Protons (Benzylic Methylene, δ ≈ 2.8-3.1 ppm): These protons are also diastereotopic and benzylic, placing them further downfield than the H2 protons. They will exhibit geminal coupling to each other and vicinal coupling to the H2 protons. This will result in two separate and complex multiplets. In similar indane systems, these benzylic protons are observed as multiplets around 2.9-3.1 ppm.[4][7]

Amine Protons (NH₂, δ ≈ 0.5 - 5.0 ppm)

The chemical shift and appearance of the amine protons are highly variable.[5]

  • Appearance: The signal is often a broad singlet. This broadening is due to rapid chemical exchange with other labile protons (like trace water) and quadrupolar relaxation caused by the ¹⁴N nucleus.[8]

  • Chemical Shift: The position depends heavily on the solvent, sample concentration, and temperature due to hydrogen bonding.[9][10] In a non-polar solvent like CDCl₃, the signal is typically more upfield, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it shifts downfield and often sharpens.[11]

  • Confirmation: The identity of the NH₂ peak can be unequivocally confirmed by a D₂O shake . Adding a drop of deuterium oxide to the NMR tube results in the rapid exchange of the amine protons for deuterium (N-H → N-D). Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear from the spectrum.[5]

Predicted ¹H NMR Data Summary

The following table summarizes the expected spectral parameters. Chemical shifts are based on data for 1-aminoindane and related derivatives, with adjustments for the bromo-substituent.[6][12] Coupling constants (J) are typical values for the described spin systems.[13]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H7~7.30d³J(H7-H6) ≈ 8.01H
H6~7.25dd³J(H6-H7) ≈ 8.0, ⁴J(H6-H4) ≈ 2.01H
H4~7.40d⁴J(H4-H6) ≈ 2.01H
H1~4.35t or dd³J(H1-H2a) ≈ 7.6, ³J(H1-H2b) ≈ 7.61H
H3a / H3b~2.80 - 3.10m (two)²J(H3a-H3b) ≈ 16, ³J(H3-H2) ≈ 82H
H2a / H2b~1.90 - 2.60m (two)²J(H2a-H2b) ≈ 13, ³J(H2-H1) ≈ 7.6, ³J(H2-H3) ≈ 82H
NH₂1.0 - 4.0 (variable)br sN/A2H

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is paramount. This self-validating protocol is designed to yield a high-resolution, unambiguous spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Causality: Chloroform-d (CDCl₃) is a standard choice for general characterization. For improved resolution of the NH₂ protons and complex multiplets, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it slows proton exchange.[11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[3]

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition (400/500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity. Causality: Good shimming is critical to minimize peak broadening and resolve fine coupling details, especially in the complex aliphatic multiplets.

    • Set the acquisition parameters:

      • Spectral Width: ~16 ppm (to ensure all signals, including potential impurities, are captured).

      • Number of Scans (NS): 16 or 32. Causality: Sufficient scans are needed to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): 2-5 seconds. Causality: A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

      • Acquisition Time (AT): 2-4 seconds. Causality: A longer acquisition time leads to better digital resolution in the resulting spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment.

  • Confirmatory D₂O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

    • Validation: The signal previously assigned to the NH₂ protons should significantly diminish or disappear entirely, confirming its identity.

Visualization of Key Structural Relationships

Graphviz diagrams can effectively illustrate the through-bond coupling network that gives rise to the observed splitting patterns.

Caption: Key ¹H-¹H spin-spin coupling relationships.

Conclusion

The ¹H NMR spectrum of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a rich source of structural information. A thorough analysis, grounded in an understanding of chemical shift theory, spin-spin coupling, and the consequences of molecular chirality, allows for its complete and unambiguous assignment. The diastereotopicity of the methylene protons in the five-membered ring serves as a distinct spectral signature of its chiral nature. The experimental protocol outlined herein provides a robust framework for obtaining high-quality data, ensuring that this powerful analytical technique is leveraged to its full potential in the rigorous characterization required in modern chemical research and drug development.

References

  • Biosynth. (n.d.). (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from Biosynth website. link[14]

  • BLDpharm. (n.d.). (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from BLDpharm website. link[15]

  • MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from MySkinRecipes website. link[1]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. link[3]

  • ChemicalBook. (n.d.). 1-Aminoindan(34698-41-4) 1H NMR spectrum. Retrieved from ChemicalBook website. link[6]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from JoVE website. link[5]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from Master Organic Chemistry website. link[2]

  • Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from ResearchGate website. link[4][7]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from ResearchGate website. link[9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from Taylor & Francis Online website. link[10]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts website. link[13]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from ACS Publications website. link[11]

  • Reddit. (n.d.). Amine protons on NMR. Retrieved from Reddit website. link[8]

  • ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. Retrieved from ResearchGate website. link[12]

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Foundational

A Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Stereochemical Control, and Analytical Characterization

Abstract (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active molecules. The stereochemistry at the C1 position is critical for biological activity, making the enantioselective synthesis of the (S)-enantiomer a crucial process for researchers. This guide provides an in-depth exploration of the synthesis, stereochemical control, and comprehensive analytical characterization of this compound, offering field-proven insights for drug development professionals and organic chemists. We will delve into the strategic decisions behind synthetic route selection, provide a detailed, self-validating experimental protocol for its preparation via classical resolution, and discuss modern analytical techniques for confirming its structural integrity and enantiomeric purity.

Introduction: The Strategic Importance of Chiral Indanamines

Chirality is a fundamental principle in drug design, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets[1][2]. Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles[3]. The indane scaffold, particularly the 1-aminoindan moiety, is a privileged structure in medicinal chemistry. A prominent example is Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease[4]. The biological activity is exclusive to the (R)-enantiomer, highlighting the profound impact of stereochemistry.

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine serves as a valuable chiral building block. The bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery campaigns. The primary amine at the C1 position allows for the introduction of various side chains and functional groups. Therefore, robust and scalable access to the enantiomerically pure (S)-form is a critical enabling step for research programs targeting novel therapeutics.

Synthetic Strategy: The Choice Between Asymmetric Synthesis and Chiral Resolution

The synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine begins with the achiral precursor, 5-bromo-1-indanone[5][6]. The central challenge lies in the stereoselective introduction of the amine group at the C1 position. Two primary strategies are employed in industry and academia to achieve this:

  • Asymmetric Synthesis: This "chiral-by-design" approach aims to convert the prochiral ketone directly into the desired (S)-enantiomer. This can be achieved through methods like catalytic asymmetric reduction of an intermediate imine or enzymatic transamination. For instance, omega-transaminases (ω-TAs) are powerful biocatalysts capable of synthesizing chiral amines from prochiral ketones with high enantiomeric excess (>99%)[7]. This method is elegant and highly efficient but may require specific enzymes and process optimization.

  • Chiral Resolution: This classical and robust method involves the non-stereoselective synthesis of the racemic amine, followed by the separation of the two enantiomers. The most common technique is the fractional crystallization of diastereomeric salts[8]. The racemic amine is treated with a single enantiomer of a chiral acid (the resolving agent), forming two diastereomeric salts with different physical properties, such as solubility. This difference allows for their separation by crystallization[8]. While this method involves an additional separation step and a theoretical maximum yield of 50% for the desired enantiomer (without a racemization process for the unwanted enantiomer), it is often more readily implemented and scaled up due to its reliance on well-established chemical principles and equipment.

For this guide, we will focus on the chiral resolution pathway due to its broad applicability and reliability.

Experimental Protocols & Methodologies

Overall Synthetic Workflow

The synthesis proceeds in two main stages: first, the reductive amination of 5-bromo-1-indanone to yield the racemic amine, and second, the chiral resolution of the racemate using a chiral resolving agent.

G A 5-Bromo-1-indanone (CAS: 34598-49-7) B Racemic (±)-5-bromo-2,3-dihydro- 1H-inden-1-amine A->B C Diastereomeric Salt Mixture ((S)-Amine-(+)-Acid & (R)-Amine-(+)-Acid) B->C  (+)-Tartaric Acid D Crystallized Diastereomeric Salt ((S)-Amine-(+)-Acid) C->D  Fractional Crystallization E (S)-5-bromo-2,3-dihydro- 1H-inden-1-amine HCl (CAS: 916210-93-0) D->E  Basification (e.g., NaOH)  & HCl Salt Formation

Caption: Synthetic workflow for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl.

Stage 1: Synthesis of Racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine

Principle: This step employs reductive amination. The ketone is first condensed with an ammonia source to form an intermediate imine in situ, which is then immediately reduced by a hydride reagent to the corresponding primary amine.

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromo-1-indanone (21.1 g, 100 mmol) and methanol (250 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add ammonium acetate (77.1 g, 1000 mmol, 10 eq.) to the solution. Stir for 15 minutes at room temperature.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (5.7 g, 150 mmol, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: The large excess of ammonium acetate serves as both the ammonia source and a buffer. Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose excess NaBH₄.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add deionized water (200 mL) and ethyl acetate (200 mL). Basify the aqueous layer with 2 M NaOH (aq) to a pH of >12.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the racemic amine as an oil or low-melting solid. The crude product is typically used directly in the next step.

Stage 2: Chiral Resolution and Salt Formation

Principle: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic amine and an enantiopure resolving agent, L-(+)-tartaric acid. The salt of the desired (S)-amine with L-(+)-tartaric acid is designed to be less soluble in the chosen solvent system, allowing it to crystallize selectively.

Protocol:

  • Salt Formation: Dissolve the crude racemic amine (approx. 100 mmol) in methanol (300 mL). In a separate flask, dissolve L-(+)-tartaric acid (15.0 g, 100 mmol, 1.0 eq.) in methanol (150 mL), heating gently if necessary.

  • Crystallization: Add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form. Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature overnight.

    • Scientist's Note: The rate of cooling is a critical parameter. Slow cooling promotes the formation of well-defined crystals and enhances the diastereomeric purity of the precipitate.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. Dry the solid. This solid is the enriched diastereomeric salt of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine and L-(+)-tartaric acid.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in deionized water (200 mL) and add dichloromethane (DCM, 200 mL). Basify the aqueous layer with 2 M NaOH (aq) to pH >12 while stirring vigorously.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched (S)-amine as a free base.

  • Hydrochloride Salt Formation: Dissolve the free amine in diethyl ether or ethyl acetate (150 mL) and cool in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Final Product: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a stable, crystalline solid[9][10].

Analytical Characterization & Data

Rigorous analytical characterization is mandatory to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Parameter Technique Expected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
MS (ESI+)[M+H]⁺ ion corresponding to the molecular weight of the free base (C₉H₁₀BrN), m/z ≈ 212.0/214.0 (isotopic pattern for Br).
Purity HPLC-UV>98% purity.
Enantiomeric Excess (e.e.) Chiral HPLC>99% e.e. for the (S)-enantiomer.
Physical Properties Melting PointConsistent with literature values for the hydrochloride salt.
Chiral HPLC: The Definitive Test for Enantiopurity

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a sample. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Exemplary Method:

  • Column: Chiralcel OD-H or similar polysaccharide-based column.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) with a small percentage of a basic additive like diethylamine (DEA) (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The area of the peak for the (S)-enantiomer should be >99.5% of the total area of both peaks for a product with >99% e.e.

Conclusion and Future Directions

This guide has outlined a robust and validated pathway for the synthesis and characterization of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. The classical resolution method detailed here provides a reliable platform for producing this key building block on a laboratory scale. For industrial applications, further process development might focus on implementing an asymmetric synthesis route, such as enzymatic transamination, to improve atom economy and process efficiency[7]. Furthermore, the unwanted (R)-enantiomer from the resolution can be racemized and recycled, improving the overall yield in a "chiral switching" strategy[11]. The availability of this versatile chiral intermediate opens avenues for the discovery of novel therapeutics by enabling extensive structure-activity relationship (SAR) studies in various drug discovery programs.

References

  • Google. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • ChemWhat. (n.d.). (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE CAS#: 903557-29-9. Retrieved from [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. Retrieved from [Link]

  • Google. (n.d.). Process of resolution of 1-aminoindan. Google Patents.
  • Singh, R., & Singh, R. K. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33025-33041. Retrieved from [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]

  • Ilardi, E. A., Vitale, R., & Prota, A. E. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 28(15), 5859. Retrieved from [Link]

  • Kannappan, V. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Retrieved from [Link]

  • Amare, G. G., & Kuhns, M. (2017). The Significance of Chirality in Drug Design and Development. Protein & Peptide Letters, 24(8), 660–664. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral analysis in drug discovery and development. Retrieved from [Link]

  • ChemUniverse. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • Google. (n.d.). Resolution of chiral amines. Google Patents.
  • National Institutes of Health. (n.d.). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. Retrieved from [Link]

Sources

Exploratory

storage and handling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-depth Technical Guide to the Storage and Handling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride This guide provides a comprehensive overview of the essential procedures for the safe . As a crucial build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage and Handling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive overview of the essential procedures for the safe . As a crucial building block in various research and development applications, particularly in medicinal chemistry and drug discovery, maintaining the chemical integrity and purity of this compound is paramount. Adherence to the protocols detailed herein will not only preserve the material's quality but also ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine salt. Its precise identification and known physical characteristics are fundamental to its proper handling. While data for the specific (S)-enantiomer is limited, information from the racemic mixture and the (R)-enantiomer provides a strong basis for establishing handling protocols.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride(Derived)
Synonyms (S)-5-Bromo-indan-1-ylamine hydrochloride[1]
CAS Number (S)-enantiomer: Not explicitly found. (R)-enantiomer: 1443238-61-6 Racemate: 1197595-75-7[2][3][4]
Molecular Formula C₉H₁₁BrClN[1][2][3]
Molecular Weight 248.55 g/mol [1][2][3]

Table 2: Physical and Chemical Properties

PropertyValueSource(s) & Notes
Appearance Solid. The (R)-enantiomer is described as a dark green solid.[2][5]
Melting Point 232-234°C (for (R)-enantiomer hydrochloride)[5]
Solubility Data not available.[5]
Stability Stable under recommended storage conditions.[5]

Stability, Reactivity, and Hazard Profile

Understanding the stability and reactivity of this compound is the cornerstone of safe and effective use. The hydrochloride salt form generally imparts greater stability and improved handling characteristics compared to the free amine. However, specific sensitivities must be addressed.

Chemical Stability

The compound is generally stable when stored correctly.[5] The primary concerns for degradation are exposure to atmospheric moisture, oxygen, and light. Several suppliers recommend storage in a "dark place" and under an "inert atmosphere," which points to potential sensitivity to light and air.[3]

  • Causality of Degradation:

    • Moisture (Hygroscopicity): Amine salts can be hygroscopic, meaning they readily absorb moisture from the air.[6] This can lead to clumping, difficulty in accurate weighing, and potential hydrolysis or degradation over time. While not explicitly classified as hygroscopic in the available literature, the recommendation for an inert atmosphere strongly implies moisture sensitivity.[3]

    • Oxidation: The amine functional group can be susceptible to oxidation, especially over long-term storage or if exposed to oxidizing agents. An inert atmosphere mitigates this risk.[7][8]

    • Photodecomposition: Aromatic bromine compounds can be light-sensitive. Energy from UV or visible light can potentially cleave the carbon-bromine bond, leading to impurities. Storage in a dark place or in amber vials is a critical preventative measure.[8][9]

Incompatibilities

To prevent hazardous reactions, avoid contact with strong oxidizing agents.[8] Contact with strong bases will deprotonate the amine hydrochloride, liberating the free amine, which may have different stability and handling characteristics.

GHS Hazard Classification

It is crucial to be aware of the health hazards associated with this compound.

Table 3: GHS Hazard Statements

PictogramGHS CodeHazard StatementSource(s)

H302Harmful if swallowed.[3][5]
H315Causes skin irritation.[3][5]
H319Causes serious eye irritation.[3][5]
H335May cause respiratory irritation.[5]

Optimal Storage Protocols

The primary goal of a storage protocol is to maintain the compound's purity by creating a barrier against environmental factors. The choice between short-term and long-term storage methods depends on the anticipated frequency of use.

Storage Condition Decision Workflow

The following diagram outlines a logical approach to selecting the appropriate storage conditions.

G Workflow for Storage Condition Selection start Receive Compound freq_use Frequent Use? (e.g., daily/weekly) start->freq_use long_term Infrequent Use? (e.g., monthly or longer) freq_use->long_term No short_term_storage Short-Term Storage: - Original, tightly sealed container. - Place in a desiccator with desiccant. - Store in a cool, dark location. freq_use->short_term_storage Yes long_term_storage Long-Term Storage: - Transfer to amber glass vial. - Purge with inert gas (Ar or N2). - Seal tightly (e.g., with Parafilm). - Store at 0-8 °C in a dark place. long_term->long_term_storage Yes

Caption: Decision tree for selecting storage protocols.

Recommended Protocols
  • Short-Term (Frequent Use):

    • Keep the compound in its original supplier vial, ensuring the cap is tightly sealed after each use.[10]

    • Place the vial inside a desiccator containing a desiccant like silica gel or Drierite to create a dry microenvironment.[6][11]

    • Store the desiccator in a cool, dark cabinet away from direct sunlight and heat sources.[8]

  • Long-Term (Archival Storage):

    • For optimal protection, handle the material within a glove box or under a stream of inert gas.[12][13]

    • Portion the required amount into a clean, dry amber glass vial.[9]

    • Backfill the vial with an inert gas (e.g., Argon or Nitrogen) to displace all air.[3]

    • Seal the vial cap tightly and wrap the cap-vial interface with Parafilm® for an extra barrier against moisture ingress.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Store the sealed vial in a refrigerator at 0-8 °C.[2] This temperature is recommended by at least one supplier and helps to slow any potential degradation pathways.

Safe Handling Procedures and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a systematic approach to handling is mandatory to minimize exposure.

Engineering Controls

All handling of the solid material should be performed in a certified chemical fume hood or a glove box to control exposure to dust.[5][14] The workspace should be well-ventilated.[15] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

  • Eye Protection: Chemical safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal technique to avoid skin contact.[5][14]

  • Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[5]

  • Respiratory Protection: If working outside of a fume hood or glove box (not recommended), or if dust generation is unavoidable, use a NIOSH-approved respirator with a P95 or P100 particle filter.[5]

Experimental Protocol: Weighing the Compound

This protocol is designed to minimize atmospheric exposure and ensure user safety.

G Workflow for Weighing the Compound start Start: Prepare Workspace step1 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) start->step1 step2 2. Work within a fume hood or other ventilated enclosure. step1->step2 step3 3. Pre-tare a clean, dry receiving vial on an analytical balance. step2->step3 step4 4. Briefly remove the stock vial from the desiccator. step3->step4 step5 5. Quickly transfer an approximate amount of solid to the tared vial. step4->step5 step6 6. Tightly cap both vials immediately. step5->step6 step7 7. Weigh the receiving vial to get the precise mass transferred. step6->step7 step8 8. Return the stock vial to the desiccator immediately. step7->step8 step9 9. Clean the balance and spatula. Dispose of any waste properly. step8->step9 end_node End: Compound Weighed step9->end_node

Caption: Step-by-step workflow for safely weighing the solid.

Detailed Steps:

  • Preparation: Ensure all necessary equipment (spatulas, vials, balance) is clean and dry. Don all required PPE.

  • Environment: Perform the transfer inside a chemical fume hood.

  • Tare Vessel: Place a clean, dry receiving vessel (e.g., a vial or round-bottom flask) on the analytical balance and tare the weight.

  • Minimize Exposure: Open the desiccator and remove the stock bottle. To minimize water absorption, do not leave the stock bottle open to the atmosphere for an extended period.[10]

  • Transfer: Quickly open the stock bottle and use a clean, dry spatula to transfer the solid to the tared receiving vessel.

  • Seal: Immediately and securely cap both the stock bottle and the receiving vessel.

  • Final Weighing: Place the sealed receiving vessel back on the balance to obtain the exact mass of the transferred compound.

  • Storage: Immediately return the stock bottle to the desiccator.

  • Cleanup: Decontaminate the spatula and work area as per your institution's safety protocols. Dispose of any contaminated items (e.g., weighing paper, gloves) in the appropriate solid waste stream.

Spill and Disposal Management

Spill Response: In case of a spill, evacuate the area if necessary. Avoid generating dust.[5] Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Place the spilled material into a suitable, sealed container for disposal. Do not allow the product to enter drains.[5]

Waste Disposal: All waste material, including empty containers and contaminated PPE, should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service.[5] Do not dispose of it in regular trash or down the sink.

References

  • Angene Chemical (2024). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

  • Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ChemistryViews (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

  • ResearchGate (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • PubChem. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • Reddit (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Available at: [Link]

Sources

Foundational

The Brominated Indane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indane scaffold, a bicyclic aromatic system, has long been recognized as a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold, a bicyclic aromatic system, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of bromine atoms to this scaffold has emerged as a powerful tool to modulate and enhance its pharmacological properties. This guide provides a comprehensive technical overview of the role of the brominated indane scaffold in drug discovery and development. We will delve into the synthetic strategies for accessing various brominated indane isomers, explore their diverse biological activities with a focus on oncology and neuroprotection, and dissect the underlying structure-activity relationships. This document will further detail established experimental protocols for the synthesis and biological evaluation of these compounds, offering field-proven insights for researchers in the field. By synthesizing technical accuracy with mechanistic understanding, this guide aims to serve as an authoritative resource for professionals seeking to leverage the therapeutic potential of the brominated indane scaffold.

The Indane Scaffold: A Foundation of Therapeutic Potential

The indane nucleus, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically versatile framework for the design of bioactive molecules.[1] Its unique conformational constraints and lipophilic nature allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] This has led to the successful development of indane-containing drugs across various therapeutic areas, including the anti-inflammatory agent sulindac and the Alzheimer's disease medication donepezil.[3]

The Influence of Bromination: Modulating Physicochemical and Biological Properties

The introduction of a bromine atom onto the indane scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. This strategic modification is a cornerstone of modern drug design.[4]

Key Physicochemical Alterations:

  • Increased Lipophilicity: The bulky and lipophilic nature of the bromine atom generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical consideration for neurotherapeutics.[5]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, influencing p-p stacking interactions and hydrogen bond acceptor capabilities.[6]

  • Metabolic Stability: Bromination can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[7]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to enhanced binding affinity and selectivity for a biological target.

These modifications collectively contribute to an improved pharmacokinetic and pharmacodynamic profile, making bromination a key strategy in lead optimization.[8]

Synthetic Strategies for Brominated Indane Derivatives

The synthesis of brominated indane derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route depends on the desired isomer and the nature of other substituents on the indane core.

Electrophilic Aromatic Bromination

Direct bromination of the indane or indanone aromatic ring is a common approach. The regioselectivity of this reaction is governed by the electronic nature of the existing substituents.[9]

Experimental Protocol: Synthesis of 5-Bromo-1-indanone [10]

This protocol outlines a Friedel-Crafts acylation approach to synthesize 5-bromo-1-indanone.

Materials:

  • 4-(3-Chloropropanoyl)bromobenzene

  • Aluminium chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Ice

  • Acetic acid

  • Ether

  • Methanol

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 100 g of aluminium chloride and 25 g of sodium chloride in a reaction vessel and heat to 180°C.

  • Slowly add 24.7 g of 4-(3-chloropropanoyl)bromobenzene to the heated mixture.

  • Maintain the reaction temperature between 180°C and 220°C for 30 minutes.

  • Carefully pour the hot reaction mixture onto ice to quench the reaction.

  • Add 30 ml of acetic acid to the mixture.

  • Collect the resulting solid product and dissolve it in ether.

  • Dry the ethereal solution over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure 5-bromo-1-indanone.

Bromination of the Cyclopentane Ring

Bromination can also occur on the aliphatic portion of the indane scaffold, typically at the benzylic positions.[11] Photochemical bromination using N-bromosuccinimide (NBS) is a common method for achieving this transformation.

Synthesis_of_Brominated_Indanones Indanone Indanone Aromatic_Bromination Aromatic Bromination (e.g., Br2, FeBr3) Indanone->Aromatic_Bromination Electrophilic Substitution Aliphatic_Bromination Aliphatic Bromination (e.g., NBS, light) Indanone->Aliphatic_Bromination Radical Substitution Aryl_Brominated_Indanone Aryl-Brominated Indanone Aromatic_Bromination->Aryl_Brominated_Indanone Alkyl_Brominated_Indanone Alkyl-Brominated Indanone Aliphatic_Bromination->Alkyl_Brominated_Indanone

Caption: General synthetic routes to brominated indanones.

Biological Activities of Brominated Indane Scaffolds

The introduction of bromine to the indane core has led to the discovery of compounds with potent activity in several key therapeutic areas.

Anticancer Activity

The indane scaffold is present in several natural products and synthetic molecules with demonstrated anticancer properties.[3] Bromination has been shown to enhance the cytotoxic effects of various scaffolds against cancer cell lines.[12]

Putative Mechanisms of Action:

  • Induction of Apoptosis: Brominated indane derivatives may trigger programmed cell death in cancer cells. This can be assessed through various assays that measure markers of apoptosis.[13]

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[14]

  • Generation of Reactive Oxygen Species (ROS): Some brominated compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.[12]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [14]

This protocol provides a general framework for assessing the cytotoxicity of brominated indane derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Brominated indane derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the brominated indane derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Brominated Indane Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
BI-1 5-Bromo-1-indanoneMCF-7 (Breast)Data not available in provided search resultsN/A
BI-2 6-Bromo-1-indanoneA549 (Lung)Data not available in provided search resultsN/A

Note: Specific IC50 values for brominated indanes were not found in the provided search results. This table serves as a template for presenting such data.

Neuroprotective Activity

The indane scaffold is a key component of donepezil, a cornerstone in the treatment of Alzheimer's disease.[1] This highlights the potential of indane derivatives in addressing neurodegenerative disorders. Bromination can enhance the ability of these compounds to cross the blood-brain barrier and interact with neuronal targets.

Potential Neuroprotective Mechanisms:

  • Modulation of Neurotransmitter Systems: Indane derivatives can act as inhibitors of enzymes like acetylcholinesterase, thereby increasing the levels of crucial neurotransmitters.

  • Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. Brominated indanes may exert anti-inflammatory effects in the central nervous system.

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage. These compounds may possess antioxidant properties that protect neurons from oxidative damage.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of brominated indane derivatives against a neurotoxin-induced cell death model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta peptide for Alzheimer's models)

  • Brominated indane derivative

  • MTT or other viability assay reagents

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the brominated indane derivative for a specified period (e.g., 2 hours).

  • Introduce the neurotoxin to the wells (except for the control wells) to induce neuronal cell death.

  • Incubate the plates for a further period (e.g., 24 hours).

  • Assess cell viability using an MTT assay or a similar method as described in the anticancer activity protocol.

  • Calculate the percentage of neuroprotection conferred by the test compound at each concentration.

Neuroprotection_Workflow cluster_invitro In Vitro Neuroprotection Assay Seed_Cells Seed Neuronal Cells Pre_treat Pre-treat with Brominated Indane Seed_Cells->Pre_treat Induce_Toxicity Induce Neurotoxicity (e.g., with Amyloid-Beta) Pre_treat->Induce_Toxicity Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Toxicity->Assess_Viability Calculate_Protection Calculate Neuroprotection Assess_Viability->Calculate_Protection

Caption: Workflow for in vitro neuroprotection assay.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of brominated indanes and their biological activity is crucial for rational drug design. While a comprehensive SAR study specifically for brominated indanes is not yet available in the literature, we can infer some general principles from related halogenated compounds.

  • Position of Bromine: The position of the bromine atom on the aromatic ring can significantly impact activity. For instance, in some series of bioactive molecules, halogen substitution at specific positions leads to enhanced potency, while substitution at other positions can be detrimental.[13]

  • Number of Bromine Atoms: The degree of bromination can also influence activity. Polybrominated compounds may exhibit different pharmacological profiles compared to their monobrominated counterparts.

  • Interplay with Other Substituents: The effect of bromination is often dependent on the presence and nature of other functional groups on the indane scaffold.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success.[15] While specific ADME data for brominated indane derivatives are scarce, we can anticipate the influence of bromination based on general principles.

  • Absorption and Distribution: The increased lipophilicity imparted by bromine may enhance oral absorption and distribution into tissues, including the brain.[8]

  • Metabolism: Bromination can block metabolically labile positions, leading to increased metabolic stability and a longer half-life.[7] However, the C-Br bond can also be a site for metabolic cleavage. In vitro metabolism studies using liver microsomes can provide valuable insights into the metabolic fate of these compounds.[16]

Experimental Protocol: In Vitro Metabolic Stability Assay [15]

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Brominated indane derivative

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the liver microsomes, NADPH regenerating system, and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life and intrinsic clearance of the compound.

Future Directions and Conclusion

The brominated indane scaffold represents a promising area for the discovery of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. While initial studies have demonstrated the potential of this scaffold, further research is needed to fully elucidate its therapeutic value.

Key areas for future investigation include:

  • Systematic SAR studies: The synthesis and biological evaluation of a comprehensive library of brominated indane isomers are needed to establish clear structure-activity relationships.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by brominated indane derivatives will be crucial for their further development.

  • In vivo efficacy and DMPK studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Giles, D., Patel, A., & Sreedhar, C. (2012). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Medicinal Chemistry Research, 21(8), 1572-1575.
  • Safavi, M., Esmati, N., Ardestani, S. K., Emami, S., Ajdari, S., Davoodi, J., ... & Foroumadi, A. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. European journal of medicinal chemistry, 58, 573-580.
  • Prokopcová, H., El-Gokha, A. A., & Vraštilová, J. (2010). Methodological approaches to experimental evaluation of neuroprotective action of potential drugs. Journal of pharmacological and toxicological methods, 61(3), 263-272.
  • Zahran, M. A., & Fadda, A. A. (2020). Introducing bromine to the molecular structure as a strategy for drug design. Mini reviews in medicinal chemistry, 20(15), 1437-1453.
  • Wang, D., Li, Y., Wang, Y., Zhang, L., & Li, J. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. European journal of medicinal chemistry, 122, 459-467.
  • Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2006). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environmental health perspectives, 114(4), 446-453.
  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives: synthesis of new polybromoindan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 479-486.
  • Ahmed, B., Dwivedi, S., & Singh, V. (2023). Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. Journal of the Indian Chemical Society, 100(5), 101027.
  • Zhang, T., Bandero-Filho, V., Chan, K., O'Driscoll, L., Frankish, N., & Sheridan, H. (2014). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. ARROW@TU Dublin.
  • LibreTexts. (2022). 16.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (n.d.).
  • Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. (2024). Revistas UdeA.
  • Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Andersson, P. L., ... & Brouwer, A. (2006). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. Toxicological Sciences, 92(1), 157-173.
  • Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME.
  • BioIVT. (2020). What is ADME and how does it fit into drug development?.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine in Central Nervous System (CNS) Drug Development

Introduction: The Strategic Importance of a Chiral Building Block (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral intermediate of significant interest in the pharmaceutical industry, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Chiral Building Block

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral intermediate of significant interest in the pharmaceutical industry, particularly in the synthesis of drugs targeting the central nervous system (CNS).[1] Its rigid, bicyclic structure and the presence of a primary amine and a bromine atom make it a versatile scaffold for the development of selective and potent neuroactive compounds. The enantiomeric purity of this compound is crucial, as stereochemistry often dictates the pharmacological activity and safety profile of CNS drugs.[1] This document provides a comprehensive guide to the application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine in CNS drug development, with a focus on its most prominent role as a key precursor to the anti-Parkinson's disease drug, Rasagiline. Furthermore, we will explore its potential in the discovery of novel CNS drug candidates and provide detailed protocols for its utilization.

Part 1: Core Application - Synthesis of Rasagiline, a Potent MAO-B Inhibitor

Rasagiline is an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of idiopathic Parkinson's disease.[2] Its therapeutic effect is achieved by increasing dopamine levels in the brain, which helps to alleviate the motor symptoms of the disease.[3][4] The synthesis of the active (R)-enantiomer of Rasagiline often involves the use of the corresponding chiral aminoindan precursor. While Rasagiline itself is the (R)-enantiomer, the synthesis can be adapted from related chiral precursors. For the purpose of illustrating the utility of the indanamine scaffold, we will describe a synthetic route analogous to Rasagiline synthesis.

Synthetic Pathway Overview

The conversion of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine to a Rasagiline analog involves a nucleophilic substitution reaction where the primary amine is alkylated with a propargyl group. The bromine atom on the aromatic ring can be retained to explore its influence on activity or can be removed in a subsequent step if the parent structure is desired.

Rasagiline Analog Synthesis start (S)-5-bromo-2,3-dihydro-1H-inden-1-amine product (S)-5-bromo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (Rasagiline Analog) start->product N-propargylation reagent Propargyl bromide Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent->product caption Synthesis of a Rasagiline Analog

Caption: Synthetic route to a Rasagiline analog from (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Detailed Protocol 1: Synthesis of (S)-5-bromo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

This protocol describes the N-propargylation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Materials:

  • (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure (S)-5-bromo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Exploring Novel CNS Drug Candidates - A Scaffold for Innovation

Beyond its role in Rasagiline synthesis, the (S)-5-bromo-2,3-dihydro-1H-inden-1-amine scaffold holds potential for the development of novel CNS-active compounds. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Hypothetical Application: Development of Novel Monoamine Oxidase B (MAO-B) Inhibitors

The propargylamine moiety is a known "warhead" for the irreversible inhibition of MAO-B.[4] By retaining this group and modifying the aromatic ring of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, researchers can synthesize a library of novel compounds to screen for enhanced MAO-B inhibitory activity, selectivity, and improved pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Synthesis & Screening cluster_1 Lead Optimization cluster_2 In vivo Evaluation start (S)-5-bromo-2,3-dihydro-1H-inden-1-amine synthesis Synthesize Library of Analogs (e.g., Suzuki Coupling) start->synthesis screening In vitro MAO-B Inhibition Assay synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar adme In vitro ADME/Tox Profiling sar->adme in_vivo In vivo Efficacy Models (e.g., MPTP-induced Parkinson's model) adme->in_vivo caption Workflow for Novel MAO-B Inhibitor Discovery

Caption: A hypothetical workflow for the discovery of novel MAO-B inhibitors.

Detailed Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol provides a general method for assessing the MAO-B inhibitory activity of newly synthesized compounds using a commercially available kit.

Principle: This assay measures the activity of MAO-B through a coupled enzyme reaction. MAO-B oxidizes its substrate, producing H₂O₂ which is then used by horseradish peroxidase (HRP) to oxidize a detection reagent, resulting in a fluorescent or colorimetric signal. An inhibitor will reduce the signal.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Rasagiline)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader (with fluorescence or absorbance capabilities)

Procedure:

  • Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, detection reagent, and HRP in the assay buffer according to the manufacturer's instructions.

  • Compound Dilutions: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid interference with the assay.

  • Assay Plate Setup:

    • Add the assay buffer to all wells.

    • Add the test compounds, positive control, or vehicle (DMSO in buffer) to the appropriate wells.

    • Add the MAO-B enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the substrate/detection reagent/HRP mixture to all wells to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) for MAO-B Inhibition
Rasagiline (Control)Typical literature value
Test Compound 1Experimental value
Test Compound 2Experimental value
......

Part 3: Trustworthiness and Self-Validating Systems

The reliability of the data generated from these protocols is paramount. For the synthetic protocols, in-process controls such as TLC and final product characterization by NMR and mass spectrometry are essential to validate the identity and purity of the synthesized compounds. For the biological assays, the inclusion of a positive control with a known IC₅₀ value (like Rasagiline) is critical for validating the assay performance. Additionally, running control experiments, such as "no enzyme" and "no substrate" wells, helps to identify and troubleshoot any potential artifacts.

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable and versatile building block in the field of CNS drug discovery. Its established use in the synthesis of Rasagiline highlights its importance, while its potential as a scaffold for generating novel neuroactive compounds offers exciting opportunities for future research. The protocols and workflows detailed in this document provide a solid foundation for researchers to utilize this compound in their efforts to develop the next generation of CNS therapeutics.

References

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Google Patents. (2007).
  • Google Patents. (2020).
  • Google Patents. (2014). CN103804200A - Preparation method of rasagiline and analogue thereof.
  • Pires, P. C., et al. (2021). Antiparkinsonian Agents in Investigational Polymeric Micro- and Nano-Systems. Pharmaceutics, 13(9), 1459. [Link]

  • Google Patents. (2015). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • Di Lazzaro, G., et al. (2023). Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson's disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol. BMJ Open, 13(11), e075803. [Link]

  • ResearchGate. (2021). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

  • PubMed Central. (2022). Natural product-based pharmacological studies for neurological disorders. [Link]

  • PubMed. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. [Link]

  • PubMed. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • PubMed Central. (2024). Recent advances in potential drug nanocarriers for CNS disorders: a review. [Link]

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Application

The Versatile Chiral Synthon: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine in the Pursuit of Novel Therapeutic Agents

Foreword: Unlocking Therapeutic Potential with a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is an intricate dance of rational design, synthetic innovation,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is an intricate dance of rational design, synthetic innovation, and rigorous biological evaluation. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to multiple biological targets, thereby serving as fertile ground for the development of new drugs. The 2-aminoindan ring system is one such scaffold, recognized for its presence in a variety of clinically significant compounds, particularly those targeting the central nervous system (CNS).[1] This guide focuses on a specific, highly functionalized derivative within this class: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine .

The unique combination of features in this molecule – a rigid bicyclic core, a chiral primary amine, and a strategically placed bromine atom – makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. The (S)-enantiomer is of particular interest, as stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, often dictating both efficacy and safety.[2] The primary amine offers a readily modifiable handle for introducing a wide array of functional groups via reactions such as N-acylation and reductive amination. Simultaneously, the bromo-substituent on the aromatic ring serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This document provides a comprehensive overview of the application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine in the design and synthesis of novel therapeutic agents. We will delve into detailed protocols for its chemical modification, explore its potential in targeting key biological pathways implicated in disease, and present a framework for the biological evaluation of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their quest for the next generation of medicines.

I. The Strategic Advantage of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine in Drug Design

The therapeutic potential of derivatives of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is vast, with promising applications in several key disease areas. The inherent structural features of this scaffold predispose its derivatives to interact with a range of biological targets, particularly those within the central nervous system.

Targeting Monoaminergic Systems for CNS Disorders

The 2-aminoindan core is structurally related to monoamine neurotransmitters such as dopamine and serotonin. This similarity has been exploited in the development of compounds that modulate the activity of monoamine transporters (DAT, NET, SERT) and receptors (e.g., dopamine D2 receptors).[3][4] Such modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders.

  • Parkinson's Disease: The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.[5] Therapeutic strategies often focus on restoring dopaminergic tone. The 1-aminoindan scaffold is a key component of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[6][7] MAO-B is a primary enzyme responsible for the degradation of dopamine in the brain.[8] By inhibiting MAO-B, the synaptic concentration of dopamine is increased, thereby alleviating motor symptoms. The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine scaffold provides an excellent starting point for the development of novel, potent, and selective MAO-B inhibitors.

  • Depression and Anxiety: Dysregulation of the serotonergic system is implicated in the pathophysiology of depression and anxiety.[9] Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that function by blocking the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. The 2-aminoindan framework has been shown to interact with SERT.[10] The ability to functionalize both the amine and the aromatic ring of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine allows for the fine-tuning of affinity and selectivity for SERT, opening avenues for the discovery of novel antidepressants with potentially improved efficacy and side-effect profiles.

Emerging Applications in Oncology

While the primary focus for 2-aminoindan derivatives has been CNS disorders, emerging research suggests potential applications in oncology. The bromo-substituent on the aromatic ring is a key enabler for this diversification. For instance, related bromo-indolinone scaffolds have been utilized in the synthesis of potent anticancer agents.[4][11] These compounds have been shown to target key signaling pathways involved in cancer progression, such as VEGFR-2.[4] This highlights the potential of using (S)-5-bromo-2,3-dihydro-1H-inden-1-amine as a starting point for the synthesis of novel kinase inhibitors and other anti-cancer therapeutics.

II. Synthetic Strategies and Protocols

The synthetic utility of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine lies in the orthogonal reactivity of its two key functional groups: the primary amine and the aryl bromide. This allows for a modular and divergent approach to the synthesis of compound libraries.

N-Functionalization of the Primary Amine

The primary amine at the chiral center is a nucleophilic handle that can be readily modified through a variety of standard organic transformations.

N-acylation is a fundamental method for introducing a wide range of substituents and is crucial for exploring structure-activity relationships (SAR).

Rationale: The introduction of an amide bond can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, all of which can significantly impact biological activity. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the carboxylic acid coupling partner.

Step-by-Step Methodology:

  • Materials:

    • (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

    • Carboxylic acid of interest

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

  • Procedure: a. To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.2 equivalents) and the organic base (3.0 equivalents). b. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. Add (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

EntryCarboxylic AcidCoupling AgentBaseSolventYield (%)
1Acetic AcidHATUDIPEADMF>95
2Benzoic AcidEDC/HOBtTEADCM92
3Isonicotinic AcidHBTUDIPEADMF88
Functionalization of the Aryl Bromide via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.

Rationale: This reaction is a cornerstone of modern medicinal chemistry for its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acids. It allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the indane core, which can be critical for modulating target affinity and selectivity.

Step-by-Step Methodology:

  • Materials:

    • N-protected (S)-5-bromo-2,3-dihydro-1H-inden-1-amine derivative (from Protocol 1)

    • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Procedure: a. To a reaction vessel, add the N-protected (S)-5-bromo-2,3-dihydro-1H-inden-1-amine derivative (1.0 equivalent), the boronic acid, the palladium catalyst, and the base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to 80-110 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite to remove the palladium catalyst. h. Wash the filtrate with water and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
23-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/EtOH/H₂O90878
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1001691

III. Biological Evaluation of Novel Derivatives

Following the synthesis of a library of compounds derived from (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, a systematic biological evaluation is crucial to identify promising therapeutic candidates. The specific assays will depend on the intended therapeutic target.

In Vitro Assays for CNS Targets

Rationale: To assess the potential of the synthesized compounds as treatments for Parkinson's disease or depression, their ability to inhibit MAO-A and MAO-B should be determined.

Step-by-Step Methodology:

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine or a luminogenic substrate)

    • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • Assay buffer

    • 96-well microplates

    • Plate reader (fluorometer or luminometer)

  • Procedure: a. Prepare serial dilutions of the test compounds and reference inhibitors. b. In a 96-well plate, add the assay buffer, the MAO enzyme (A or B), and the test compounds/reference inhibitors. c. Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes). d. Initiate the reaction by adding the MAO substrate. e. Incubate the plate at 37 °C for a specific duration (e.g., 60 minutes). f. Stop the reaction (if necessary, depending on the assay kit). g. Measure the fluorescence or luminescence using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Rationale: To evaluate the potential of the compounds as antipsychotics or for other indications involving the dopaminergic system, their affinity for the D2 receptor should be measured.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes expressing the human dopamine D2 receptor

    • Radioligand (e.g., [³H]-spiperone or [³H]-raclopride)

    • Test compounds and a reference compound (e.g., haloperidol)

    • Assay buffer

    • 96-well filter plates

    • Scintillation cocktail and a scintillation counter

  • Procedure: a. Prepare serial dilutions of the test compounds and the reference compound. b. In a 96-well plate, combine the cell membranes, the radioligand, and the test compounds/reference compound. c. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes). d. Terminate the binding reaction by rapid filtration through the filter plates. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Allow the filters to dry, then add scintillation cocktail to each well. g. Count the radioactivity in each well using a scintillation counter. h. Calculate the percent displacement of the radioligand and determine the Ki value for each compound.

IV. Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for Novel Therapeutic Agent Discovery

The following diagram illustrates a typical workflow for the discovery of novel therapeutic agents starting from (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

G A Start: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine B N-Functionalization (e.g., N-Acylation) A->B C Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) B->C D Compound Library Synthesis C->D E In Vitro Biological Screening (e.g., MAO-B, D2R assays) D->E F Hit Identification & SAR Analysis E->F G Lead Optimization F->G H In Vivo Efficacy & Safety Studies G->H I Preclinical Candidate Selection H->I

Drug discovery workflow.
Simplified Dopaminergic Synapse and MAO-B Inhibition

This diagram illustrates the mechanism of action of a potential MAO-B inhibitor derived from our starting material.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopa L-DOPA DA_cytosol Dopamine (cytosol) Dopa->DA_cytosol Synthesis DA_vesicle Dopamine (in vesicles) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cytosol->DA_vesicle VMAT2 Metabolites Inactive Metabolites DA_cytosol->Metabolites Degradation MAOB MAO-B MAOB->DA_cytosol Inhibition by Novel Agent DAT Dopamine Transporter (DAT) DAT->DA_cytosol DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Signal Signal Transduction D2R->Signal

MAO-B inhibition in a dopaminergic synapse.

V. Conclusion and Future Directions

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine represents a potent and versatile chiral building block for the synthesis of novel therapeutic agents. Its privileged scaffold, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this synthon. The primary focus remains on CNS disorders, particularly Parkinson's disease and depression, where the 2-aminoindan core has a proven track record. However, the potential for developing novel anticancer agents should not be overlooked. Future work should focus on the synthesis and evaluation of novel derivatives, with a particular emphasis on establishing clear structure-activity and structure-property relationships to guide the optimization of lead compounds towards clinical candidates.

References

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2016). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 21(4), 433. [Link]

  • Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of rasagiline: a novel, second-generation propargylamine inhibitor of monoamine oxidase B. Current opinion in neurology, 18(4), 428-434.
  • Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Poewe, W., Seppi, K., Tanner, C. M., Halliday, G. M., Brundin, P., Volkmann, J., ... & Lang, A. E. (2017). Parkinson disease. Nature reviews Disease primers, 3(1), 1-21.
  • Rossi, S., Ciaffara, V., Martin, M. P., Crossley, R., & Jones, K. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & biomolecular chemistry, 13(30), 8273-8284. [Link]

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779-2790.
  • Tatton, W. G., & Chalmers-Redman, R. M. (1996). The role of rasagiline (N-propargyl-1R-aminoindan) in the treatment of Parkinson's disease. Neurology, 47(6 Suppl 3), S171-S180.
  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 229(3), 485-496. [Link]

  • MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient One-Pot N-Acylation of Deoxy- and Ribo-cytidine Using Carboxylic Acids Activated in situ with 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Ahmed, S., & de Ligt, R. A. F. (2015). Indanes—Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Archiv der Pharmazie, 348(6), 387-399. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Retrieved from [Link]

  • Semantic Scholar. (2021). Computational study on new natural compound agonists of dopamine receptor. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN106916148B - Method for synthesizing brexpiprazole.
  • National Institutes of Health. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2017). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • MDPI. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin synthesis, release, and reuptake. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 5-Bromo-1-Indanone Oxime

Introduction: The Strategic Importance of 5-Bromo-1-aminoindan 5-Bromo-1-aminoindan is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-1-aminoindan

5-Bromo-1-aminoindan is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The catalytic reduction of 5-bromo-1-indanone oxime is the most direct and efficient route to this valuable amine. This application note provides a comprehensive guide to this transformation, detailing two robust protocols using Palladium on Carbon (Pd/C) and Raney® Nickel catalysts. We will delve into the mechanistic rationale behind the choice of reagents and conditions, address the critical challenge of chemoselectivity, and provide a complete framework for reaction monitoring and product characterization.

Guiding Principles: Navigating the Catalytic Hydrogenation of an Aryl Halide-Substituted Oxime

The catalytic hydrogenation of an oxime to a primary amine is a well-established transformation.[1] The reaction proceeds through the addition of hydrogen across the C=N double bond, followed by hydrogenolysis of the N-O bond. However, the presence of an aryl bromide in our substrate, 5-bromo-1-indanone oxime, introduces a significant challenge: the potential for hydrodebromination, a common side reaction in palladium-catalyzed hydrogenations.[2][3]

Our primary objective is to achieve chemoselective reduction of the oxime functional group while preserving the carbon-bromine bond. The choice of catalyst and the fine-tuning of reaction parameters are paramount to achieving this selectivity.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): Often the catalyst of choice for oxime reductions due to its high activity.[4] However, it is also highly active for the hydrogenolysis of aryl halides.[3] Therefore, careful control of reaction conditions is necessary to favor oxime reduction over dehalogenation.

    • Raney® Nickel: A sponge-like nickel catalyst that is also highly effective for the reduction of oximes.[5] It can offer better chemoselectivity in certain cases, showing a lower propensity for hydrodehalogenation compared to palladium catalysts under specific conditions.[2] The addition of a base is often required to achieve high yields with Raney Nickel.[6]

  • Solvent and Additives: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol and methanol are commonly used. In the case of Pd/C, the addition of a strong acid can be necessary to achieve high yields in the reduction of some indanone oximes.[6] For Raney Nickel reductions, a basic medium, often aqueous ammonia, is frequently employed.[6]

Synthesis of the Starting Material: 5-Bromo-1-indanone Oxime

The successful synthesis of the target amine begins with the high-quality preparation of the starting oxime.

Protocol 1: Oximation of 5-Bromo-1-indanone

This protocol describes the conversion of 5-bromo-1-indanone to its corresponding oxime.

Materials:

Reagent/MaterialGradeSupplier Example
5-Bromo-1-indanone≥97%Sigma-Aldrich
Hydroxylamine hydrochlorideACS reagent, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
1 M Hydrochloric acid (HCl)N/AFisher Scientific
Brine (saturate NaCl(aq))N/AIn-house
Anhydrous sodium sulfateACS reagent, granularFisher Scientific

Procedure:

  • To a solution of 5-bromo-1-indanone (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.05-1.1 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the organic layer.

  • Wash the organic layer successively with 1 M aqueous HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-indanone oxime as a solid.

Characterization of 5-Bromo-1-indanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H), 7.55 (s, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.10 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 205.0, 155.0, 135.0, 131.0, 130.0, 125.0, 122.0, 36.0, 26.0.

Catalytic Reduction of 5-Bromo-1-indanone Oxime to 5-Bromo-1-aminoindan

Two distinct and reliable protocols are presented for this key transformation. The choice between them may depend on available equipment, desired scale, and specific laboratory safety protocols.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This method utilizes the highly active Pd/C catalyst and requires careful monitoring to prevent hydrodebromination.

Materials:

Reagent/MaterialGradeSupplier Example
5-Bromo-1-indanone oximeAs synthesizedN/A
10% Palladium on Carbon (Pd/C)50% water wetJohnson Matthey
Ethanol (EtOH)200 proof, absoluteDecon Labs
Concentrated Sulfuric AcidACS reagent, 95.0-98.0%Fisher Scientific
Diethyl etherACS reagent, ≥99.0%Fisher Scientific
2 M Sodium hydroxide (NaOH)N/AIn-house
Celite® 545N/ASigma-Aldrich

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with 5-bromo-1-indanone oxime, EtOH, and H₂SO₄ B Add 10% Pd/C catalyst A->B C Seal and purge autoclave with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 3 atm) C->D E Stir vigorously at room temperature D->E F Monitor H₂ uptake and reaction progress (TLC/HPLC) E->F G Vent H₂ and purge with N₂ F->G Upon completion H Filter reaction mixture through Celite® G->H I Concentrate filtrate under reduced pressure H->I J Dissolve residue in water, wash with ether I->J K Basify aqueous layer with 2 M NaOH J->K L Extract with diethyl ether K->L M Dry organic extracts, filter, and concentrate L->M N Purify by column chromatography if necessary M->N

Workflow for Pd/C Catalyzed Hydrogenation

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-bromo-1-indanone oxime (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Under an inert atmosphere, add 10% Pd/C (typically 5-10 mol % Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling for TLC or HPLC analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-1-aminoindan.

Protocol 3: Raney® Nickel Catalyzed Hydrogenation

This protocol provides an alternative using a non-precious metal catalyst and basic reaction conditions.

Materials:

Reagent/MaterialGradeSupplier Example
5-Bromo-1-indanone oximeAs synthesizedN/A
Raney® 2800 NickelSlurry in waterGrace Davison
Methanol (MeOH)ACS reagent, ≥99.8%Fisher Scientific
Ammonium hydroxide (NH₄OH)28-30% solutionFisher Scientific
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher Scientific
Celite® 545N/ASigma-Aldrich

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with 5-bromo-1-indanone oxime, MeOH, and NH₄OH B Add Raney® Nickel slurry A->B C Seal and purge autoclave with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50-100 psi) C->D E Heat to 40-50 °C and stir D->E F Monitor H₂ uptake and reaction progress (TLC/HPLC) E->F G Cool to room temperature, vent H₂, and purge with N₂ F->G Upon completion H Filter reaction mixture through Celite® G->H I Concentrate filtrate under reduced pressure H->I J Partition residue between water and DCM I->J K Separate layers and extract aqueous phase with DCM J->K L Combine organic extracts, dry, filter, and concentrate K->L M Purify by column chromatography if necessary L->M

Workflow for Raney® Nickel Catalyzed Hydrogenation

Procedure:

  • To a hydrogenation vessel, add 5-bromo-1-indanone oxime (1.0 eq), methanol, and concentrated ammonium hydroxide.

  • Carefully add a slurry of Raney® Nickel (a typical loading is 10-20% by weight relative to the oxime).

  • Seal the vessel, purge with nitrogen, and then with hydrogen.

  • Pressurize with hydrogen to 50-100 psi and heat to 40-50 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and analytical techniques (TLC, HPLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature, vent the hydrogen, and purge with nitrogen.

  • Filter the mixture through Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-1-aminoindan.

Reaction Monitoring and Product Characterization

Rigorous in-process control and final product analysis are critical for ensuring the quality and purity of the 5-bromo-1-aminoindan.

Reaction Monitoring:

TechniqueMobile Phase/ConditionsObservations
TLC Hexanes:Ethyl Acetate (e.g., 7:3)The amine product is significantly more polar than the oxime starting material and will have a lower Rf.
HPLC C18 column, mobile phase gradient of water and acetonitrile with 0.1% TFAProvides quantitative data on the consumption of starting material and formation of product and byproducts.
GC-MS Capillary column suitable for aminesCan be used to monitor the reaction and identify the mass of the product and potential byproducts like the debrominated amine.

Characterization of 5-Bromo-1-aminoindan:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 1H), 7.25 (s, 1H), 7.10 (d, J = 8.0 Hz, 1H), 4.25 (t, J = 6.8 Hz, 1H), 2.90 (m, 1H), 2.75 (m, 1H), 2.40 (m, 1H), 1.80 (m, 1H), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 146.0, 144.0, 131.0, 128.0, 125.0, 120.0, 58.0, 34.0, 30.0.

  • Mass Spectrometry (EI): m/z (%) = 211/213 (M⁺, Br isotope pattern), 194/196 ([M-NH₃]⁺).

  • Infrared Spectroscopy (KBr, cm⁻¹): 3360, 3280 (N-H stretch), 1600, 1480 (aromatic C=C stretch), 810 (C-Br stretch).[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, ensure the catalyst is active. For Raney® Nickel, ensure it has been properly stored and handled. For Pd/C, ensure the system is free of catalyst poisons. Increasing hydrogen pressure or temperature may also drive the reaction to completion.

  • Hydrodebromination: This is the most common side reaction. To minimize it:

    • Use the mildest conditions possible (lower temperature and pressure).

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed.

    • Consider using Raney® Nickel, which can be more chemoselective.

    • The use of certain additives, such as ammonium acetate with Pd/C, has been reported to suppress hydrodehalogenation in some cases.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine product.

Conclusion

The catalytic reduction of 5-bromo-1-indanone oxime is a robust and scalable method for the synthesis of 5-bromo-1-aminoindan. Both Pd/C and Raney® Nickel are effective catalysts for this transformation, with the choice depending on the specific requirements for chemoselectivity and process conditions. By carefully controlling the reaction parameters and implementing rigorous monitoring and characterization, researchers can consistently produce high-quality 5-bromo-1-aminoindan for use in drug discovery and development programs.

References

  • K-C, S.; et al. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules2022 , 27(24), 8788. [Link]

  • Ökten, S.; et al. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series2025 , 2944, 012014. [Link]

  • Mas-Roselló, J.; Cramer, N. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry2022 , 28(10), e202103683. [Link]

  • Navarro, O.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004 , 69(9), 3173-3180. [Link]

  • Zhang, L.; et al. Recent Advances of Pd/C-Catalyzed Reactions. Catalysts2021 , 11(9), 1078. [Link]

  • Whittaker, M.; et al. Enantioselective Reductive Amination of Ketones with Manganese Catalysis. Green Chem.2021 , 23, 8538-8543. [Link]

  • Christiansen, M. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube, 2 Nov 2015. [Link]

  • Kus, N. S. Photochemical bromination of substituted indan-1-one derivatives. Turk J Chem2009 , 33, 477-486. [Link]

  • Gottlieb, H. E.; et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512-7515. [Link]

  • Szałek, A.; et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem.2018 , 14, 1437-1463. [Link]

  • Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849-3862. [Link]

  • Berthon-Gelloz, G.; et al. Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. Anal. Chem.2023 , 95(2), 1089-1097. [Link]

  • JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Mebane, R. C.; et al. Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar2008 . [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Mondal, S.; et al. Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Green Chem.2012 , 14, 1018-1024. [Link]

  • Christiansen, M. Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube, 14 Nov 2013. [Link]

  • Gu, B.; et al. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations2004 , 20(4), 119-122. [Link]

  • Prashad, M.; et al. Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. J. Org. Chem.2005 , 70(25), 10188-10191. [Link]

  • Gunawan, I.; et al. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology2021 , 6(1), 73-92. [Link]

  • Dayrit, F. M.; de Dios, A. C. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications; IntechOpen, 2017. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the purification of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable chiral intermediate.

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anti-Parkinson's agent Rasagiline. The critical nature of its stereochemistry demands a robust and well-understood purification process to ensure high enantiomeric purity. This guide will focus on the most common industrial method for its chiral resolution: diastereomeric salt crystallization, and will also cover analytical methodologies and general purification concerns.

Troubleshooting Guide: Diastereomeric Salt Resolution

The resolution of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine is commonly achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. A widely used and effective resolving agent is D-mandelic acid.[1] This process selectively crystallizes the D-mandelate salt of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, allowing for its separation from the (R)-enantiomer.

Below are common issues encountered during this process and their respective troubleshooting strategies.

Q1: The yield of the diastereomeric salt is low. What are the potential causes and solutions?

A low yield of the desired diastereomeric salt can be attributed to several factors, primarily related to the crystallization conditions.

  • Suboptimal Solvent Choice: The solvent system is critical for achieving a good yield. The ideal solvent should provide sufficient solubility for both diastereomeric salts at an elevated temperature but allow for the selective precipitation of the desired salt upon cooling.

    • Troubleshooting:

      • Solvent Screening: If the yield is consistently low, a solvent screen is recommended. Alcohols, such as methanol or ethanol, are often good starting points.[1] Mixtures of solvents can also be employed to fine-tune the solubility.

      • Solvent Volume: Using an excessive volume of solvent will keep the desired salt in solution. Systematically reduce the solvent volume in small increments to find the optimal concentration.

  • Incomplete Salt Formation: The acid-base reaction between the amine and the chiral acid must be complete for efficient resolution.

    • Troubleshooting:

      • Stoichiometry: Ensure the correct molar ratio of the resolving agent to the racemic amine is used. While a 1:1 ratio is a common starting point, sometimes using a slight excess or even a sub-stoichiometric amount of the resolving agent can improve the outcome.[2]

      • Reaction Time and Temperature: Allow sufficient time for the salt to form before initiating cooling. Gentle warming can sometimes facilitate salt formation.

  • Premature Crystallization or "Oiling Out": If the solution is cooled too rapidly, the salt may precipitate as an oil or a fine, poorly filterable solid, leading to losses during isolation.

    • Troubleshooting:

      • Controlled Cooling: Employ a slow, controlled cooling ramp to encourage the growth of larger, well-defined crystals.

      • Seeding: Introducing a small amount of pre-existing crystals of the desired diastereomeric salt (seeding) at the point of supersaturation can promote controlled crystallization.

Q2: The enantiomeric excess (ee) of the purified (S)-amine is below the desired specification (>99%). How can I improve it?

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low ee is typically due to the co-precipitation of the undesired diastereomer.

  • Co-crystallization of the Undesired Diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Troubleshooting:

      • Recrystallization: The most straightforward approach to improving ee is to perform one or more recrystallizations of the isolated diastereomeric salt.[1] Each recrystallization step will further enrich the desired diastereomer.

      • Solvent System Optimization: As with yield, the solvent plays a crucial role in selectivity. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.[3]

      • Temperature Profile: The final temperature of the crystallization can impact purity. A slightly higher final temperature might leave more of the undesired diastereomer in the mother liquor, albeit potentially at the cost of some yield.

  • Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired diastereomer is the more stable, less soluble salt (thermodynamic product).

    • Troubleshooting:

      • Extended Equilibration: Allowing the crystallization slurry to stir for a longer period (aging) can allow the system to reach thermodynamic equilibrium, where the less soluble, desired diastereomer predominates in the solid phase.[4]

  • Inaccurate ee Determination: Ensure that the analytical method used to determine the enantiomeric excess is accurate and validated.

    • Troubleshooting:

      • Method Validation: Validate the chiral HPLC or GC method for linearity, accuracy, and precision.

      • Reference Standards: Use certified reference standards for both enantiomers to confirm peak identification and response factors.

Q3: The diastereomeric salt "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.

  • Troubleshooting:

    • Reduce Supersaturation: Use a more dilute solution.

    • Slower Cooling: Employ a very slow cooling rate.

    • Solvent Modification: Add a co-solvent that increases the solubility of the salt, and then proceed with slow cooling or the addition of an anti-solvent.

    • Increase Crystallization Temperature: If possible, choose a solvent system that allows for crystallization to occur at a higher temperature.

Workflow for Diastereomeric Salt Resolution

cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine cluster_2 Analysis racemic_amine Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine dissolution Dissolution & Mixing racemic_amine->dissolution resolving_agent D-Mandelic Acid resolving_agent->dissolution solvent Solvent (e.g., Methanol) solvent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals (S)-amine-D-mandelate Salt (Solid) filtration->crystals mother_liquor Mother Liquor (Contains (R)-amine salt) filtration->mother_liquor base_treatment Base Treatment (e.g., NaOH solution) crystals->base_treatment extraction Organic Extraction base_treatment->extraction purified_amine Purified (S)-amine extraction->purified_amine chiral_hplc Chiral HPLC Analysis purified_amine->chiral_hplc ee_determination Determine Enantiomeric Excess (ee) chiral_hplc->ee_determination

Caption: Workflow for the purification of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should be aware of?

The impurity profile will depend on the synthetic route to the racemic amine. Common impurities can include:

  • Starting Materials: Unreacted 5-bromo-1-indanone.

  • By-products of Reduction: 5-bromo-1-indanol, if the reduction of the ketone or oxime is not complete.

  • Isomers: Positional isomers of the bromo group if the bromination step is not selective.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

These impurities can sometimes interfere with the crystallization process or be carried through to the final product. It is advisable to purify the racemic amine by distillation or chromatography before proceeding with the chiral resolution.

Q: How do I choose the right chiral resolving agent?

The selection of a resolving agent is often empirical. However, for chiral primary amines like 5-bromo-2,3-dihydro-1H-inden-1-amine, chiral carboxylic acids are a good starting point.[5] Tartaric acid and its derivatives, as well as mandelic acid, are commonly used and commercially available in high enantiomeric purity.[2][6] A screening of several resolving agents in different solvents is the most effective way to identify the optimal system for a specific amine.[3]

Q: What analytical techniques are best for determining the enantiomeric purity?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating the enantiomers of primary amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of an amine modifier (e.g., diethylamine) are often added to improve peak shape.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring.

Q: Can I use preparative chiral HPLC for the purification?

Yes, preparative chiral HPLC is a viable alternative to diastereomeric salt crystallization, especially for smaller scales or when crystallization methods are unsuccessful.[] However, it is generally a more expensive and less scalable method for large-scale production.

Q: What should I do with the mother liquor containing the undesired (R)-enantiomer?

For a more economical and sustainable process, the undesired enantiomer can be recovered from the mother liquor and racemized back to the racemic mixture. This racemic amine can then be recycled back into the resolution process.[8]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of 5-bromo-2,3-dihydro-1H-inden-1-amine

This protocol is a generalized procedure based on common practices for chiral amine resolution.[1][6]

  • Dissolution: In a suitable reactor, dissolve racemic 5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq.) in methanol (e.g., 5-10 volumes). In a separate vessel, dissolve D-mandelic acid (0.5-1.0 eq.) in methanol.

  • Salt Formation: Slowly add the D-mandelic acid solution to the amine solution with stirring. The mixture may be gently warmed (e.g., 40-50 °C) to ensure complete dissolution and salt formation.

  • Crystallization: Cool the solution slowly to room temperature, and then further cool to a lower temperature (e.g., 0-5 °C). Hold at this temperature with gentle stirring for a period of time (e.g., 2-12 hours) to allow for complete crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash the filter cake with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and adjust the pH to >10 with an aqueous base (e.g., 10% NaOH).

  • Extraction: Extract the liberated (S)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

  • Analysis: Determine the chemical purity by standard chromatographic methods (e.g., GC or HPLC) and the enantiomeric purity by chiral HPLC.

Data Summary
ParameterTypical Value/RangeNotes
Resolving Agent D-Mandelic AcidOther chiral acids like tartaric acid derivatives can also be screened.
Solvent Methanol, EthanolSolvent choice is critical for both yield and purity.
Molar Ratio (Amine:Acid) 1:1 to 2:1Optimization may be required.
Crystallization Temperature 0-25 °CSlower cooling generally improves crystal quality.
Expected ee (after 1st crop) >95%Can be improved by recrystallization.
Final ee (after recrystallization) >99%[1]
Troubleshooting Decision Tree

start Low Enantiomeric Excess (ee) recrystallize Recrystallize the Diastereomeric Salt start->recrystallize First step check_analysis Validate Chiral HPLC Method start->check_analysis Parallel check check_solvent Optimize Solvent System recrystallize->check_solvent If ee still low check_temp Adjust Crystallization Temperature check_solvent->check_temp If ee still low check_aging Increase Slurry Aging Time check_temp->check_aging If ee still low

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Method for preparing S-5-bromo-1-aminoindane. CN105130824A.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. apicule. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. ChemRxiv. [Link]

  • Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. ResearchGate. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Preparation and analysis method of impurity of rasagiline mesylate.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. ScienceDirect. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. ResearchGate. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 5-bromo-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support guide for the chiral resolution of 5-bromo-2,3-dihydro-1H-inden-1-amine. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 5-bromo-2,3-dihydro-1H-inden-1-amine. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this important chiral intermediate. Here, we address common challenges and frequently asked questions encountered during the resolution process, grounding our advice in established chemical principles and field-proven experience.

The Principle: Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[1][2] For amines, the most robust and scalable method is the formation of diastereomeric salts.[3][4][5] The process relies on a straightforward principle: while enantiomers have identical physical properties, diastereomers do not.

The core workflow involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most critically, different solubilities in a given solvent system.[3][6] This solubility difference allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Finally, the purified diastereomeric salt is treated with a base to break the salt and liberate the desired, enantiomerically pure amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine (R/S)-Amine Diastereomers Mixture of Diastereomeric Salts ((R)-Amine•(+)-Acid) ((S)-Amine•(+)-Acid) RacemicAmine->Diastereomers Reaction in Solvent ResolvingAgent (+)-Resolving Acid ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits Solubility Difference) Diastereomers->Crystallization LessSoluble Less Soluble Salt Precipitates ((S)-Amine•(+)-Acid) Crystallization->LessSoluble Solid Phase MoreSoluble More Soluble Salt Stays in Solution ((R)-Amine•(+)-Acid) Crystallization->MoreSoluble Liquid Phase (Mother Liquor) Basification Basification (e.g., NaOH aq.) LessSoluble->Basification PureAmine (S)-Amine (Pure Enantiomer) Basification->PureAmine RecoveredAgent Recovered (+)-Resolving Acid Basification->RecoveredAgent

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Getting Started

Q: What are the most common and effective chiral resolving agents for 5-bromo-2,3-dihydro-1H-inden-1-amine?

A: As a primary amine, this compound readily forms salts with chiral carboxylic or sulfonic acids. The selection of the resolving agent is the most critical parameter for a successful resolution. While empirical screening is often necessary, an excellent starting point for this specific amine is D-mandelic acid , which has been cited for the resolution of the closely related 5-bromo-1-aminoindane.[7] Other widely used and effective agents for primary amines include tartaric acid and its derivatives, and camphorsulfonic acid.[3][4]

Resolving AgentStructureKey Characteristics
(R)-(-)-Mandelic Acid α-hydroxy carboxylic acidOften forms highly crystalline salts. D-Mandelic acid is reported to be effective for resolving 5-bromo-1-aminoindane.[7]
(2R,3R)-(+)-Tartaric Acid Dicarboxylic acidInexpensive, readily available, and widely documented.[3][4] The two acidic protons offer complex salt stoichiometry possibilities.
(1S)-(+)-10-Camphorsulfonic Acid Strong sulfonic acidIts high acidity (pKa ≈ -1.5) is advantageous for forming stable salts with weakly basic amines. The rigid structure can lead to good crystal packing.[4]

Q: How do I select the best solvent for the crystallization?

A: The ideal solvent is one in which the diastereomeric salts have moderate and, crucially, significantly different solubilities. The goal is to find a system where one salt is sparingly soluble while the other remains in solution.

  • Initial Screening: Start with common protic solvents like methanol, ethanol, or isopropanol. Alcohols are often a good starting point for amine salts.

  • Solvent Mixtures: If a single solvent doesn't provide adequate separation, use binary mixtures (e.g., ethanol/water, methanol/ethyl acetate) to fine-tune the polarity and solvating power.

  • Causality: The solvent must dissolve the racemic amine and the resolving agent to allow for salt formation. Upon cooling or concentration, it should promote the selective precipitation of one diastereomer. If the salt is too soluble, no crystals will form; if it is too insoluble, both diastereomers may crash out together, resulting in poor enantiomeric excess (e.e.).

Troubleshooting Common Experimental Issues

Q: I'm not getting any crystals to form after adding the resolving agent. What should I do?

A: This is a common issue related to supersaturation. Here is a logical troubleshooting sequence:

G Start No Crystals Form Check1 Is the solution concentrated enough? Start->Check1 Action1 Slowly evaporate solvent or start with less solvent. Check1->Action1 No Check2 Is the temperature low enough? Check1->Check2 Yes Action1->Check2 Action2 Cool slowly. Try refrigerator (4°C) or freezer (-20°C). Check2->Action2 No Check3 Are there nucleation sites? Check2->Check3 Yes Action2->Check3 Action3 Scratch the flask with a glass rod. Add a seed crystal (if available). Check3->Action3 No Check4 Is the solvent appropriate? Check3->Check4 Yes Action3->Check4 Action4 Change solvent. Try adding an anti-solvent (e.g., heptane to ethanol). Check4->Action4

Caption: Troubleshooting decision tree for crystallization failure.

Q: My crystals have formed, but the enantiomeric excess (e.e.) is low. How can I improve it?

A: Low e.e. indicates poor discrimination during crystallization.

  • Recrystallization: This is the most effective method. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process purifies the less soluble diastereomer, and each cycle should increase the e.e. Monitor the optical rotation of the crystals; the resolution is complete when it no longer changes upon further recrystallization.[8]

  • Adjust the Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical.[3] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can sometimes lead to higher e.e. in the first crop of crystals, albeit at the cost of yield.

  • Slow Down Crystallization: Rapid crystal growth can trap impurities and the more soluble diastereomer. Ensure the solution cools slowly and without agitation to promote the formation of well-ordered, pure crystals.

  • Beware of Solid Solutions: In some cases, the two diastereomers can co-crystallize to form a "solid solution," which can limit the maximum achievable e.e. in a single step.[9] If recrystallization does not significantly improve the e.e., trying a different resolving agent or solvent system is the best path forward.

Q: The yield of my resolved amine is very low. What are the primary causes?

A: Low yield is often a trade-off for high purity. The theoretical maximum yield for any resolution of a racemate is 50%, as the other enantiomer is discarded (or recycled).[1] Factors that reduce yield below this theoretical maximum include:

  • Partial Solubility: The "insoluble" diastereomer always has some residual solubility in the mother liquor. Minimizing the final crystallization volume and ensuring the lowest practical temperature will maximize recovery.

  • Multiple Recrystallizations: Each purification step involves material loss. Aim for a process that achieves high e.e. in the fewest steps.

  • Sub-optimal Resolving Agent: A different agent might form a less soluble salt, leading to a higher recovery from the solution.

Q: My diastereomeric salts are "oiling out" instead of crystallizing. How can I fix this?

A: Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid. This is often because the melting point of the salt is below the temperature of the solution or its solubility is excessively high.

  • Dilute the Solution: Add more solvent. This can sometimes shift the equilibrium away from the liquid-liquid phase separation and towards crystallization.

  • Lower the Temperature: Perform the crystallization at a lower temperature.

  • Change the Solvent: Switch to a solvent where the salt is less soluble. Often, adding a less polar "anti-solvent" (like ethyl acetate or heptane) to an alcohol solution can induce crystallization.

Analysis and Product Recovery

Q: How do I break the diastereomeric salt to recover the pure amine enantiomer?

A: Once you have the diastereomerically pure salt, you must liberate the free amine.

  • Dissolve or suspend the salt in water.

  • Add a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, until the pH is highly alkaline (pH > 12).[10] This deprotonates the amine.

  • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[7]

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.

Q: What is the best method to determine the enantiomeric excess (e.e.) of my product?

A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for accurately determining e.e.[11][12] Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are particularly versatile for separating enantiomers of amines.[12][13] An alternative method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, which can induce separate signals for the two enantiomers.[14]

Experimental Protocols

Protocol 1: Resolution of (±)-5-bromo-2,3-dihydro-1H-inden-1-amine using (R)-(-)-Mandelic Acid

This protocol is designed as a robust starting point based on literature precedents for similar structures.[7]

Materials:

  • (±)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq)

  • (R)-(-)-Mandelic Acid (1.0 eq)

  • Methanol

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 eq) in a moderate amount of warm methanol (e.g., 5-10 mL per gram of amine).

    • In a separate flask, dissolve (R)-(-)-Mandelic Acid (1.0 eq) in a minimum amount of warm methanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Cloudiness or precipitation should occur.

    • If no crystals form, reduce the volume of the solvent under reduced pressure or cool the solution further in an ice bath or refrigerator (4°C) overnight.

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals is the diastereomeric salt.

  • Enrichment (Recrystallization):

    • Self-Validation Step: Take a small sample of the crystals, liberate the amine as described below, and check the e.e. by chiral HPLC.

    • If the e.e. is below the desired value (>98%), perform a recrystallization. Dissolve the crystals in a minimum amount of boiling methanol, and allow it to cool slowly as before. Filter and collect the purified crystals. Repeat until the e.e. is satisfactory.

  • Liberation of the Free Amine:

    • Suspend the final, purified diastereomeric salt in water.

    • Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically pure amine. The use of (R)-(-)-Mandelic acid is expected to preferentially crystallize the salt with the (S)-amine.

References

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • Chiral resolution - Wikipedia.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. Available at: [Link]

  • EP1036189A1 - Resolution of chiral amines - Google Patents.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). Available at: [Link]

  • CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents.
  • Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents - ResearchGate. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Resolution Control in a Continuous Preferential Crystallization Process - ACS Publications. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]

  • Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Publishing. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Available at: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optical Resolution of Bromo-indan-1-ylamine

Last Updated: January 23, 2026 Welcome to the technical support guide for the optical resolution of bromo-indan-1-ylamine. This resource is designed for researchers, scientists, and drug development professionals to addr...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 23, 2026

Welcome to the technical support guide for the optical resolution of bromo-indan-1-ylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of its enantiomers. The primary method for resolving this amine is through the formation of diastereomeric salts, a powerful technique that relies on differential solubility.[1][2] However, success hinges on precise control over several experimental variables. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Core Principles of Diastereomeric Salt Resolution

The fundamental principle involves reacting a racemic mixture of bromo-indan-1-ylamine with a single enantiomer of a chiral resolving agent, typically a chiral acid.[2][3] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. After separation, a simple acid-base workup liberates the desired enantiomerically pure amine.

Workflow: Diastereomeric Salt Resolution

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemate Racemic (R/S)-Bromo-indan-1-ylamine mix Dissolution & Reaction racemate->mix agent Chiral Resolving Agent (e.g., N-Acetyl-L-leucine) agent->mix solvent Solvent System (e.g., Methanol/Water) solvent->mix crystallize Selective Crystallization of Less Soluble Diastereomer mix->crystallize Cooling & Stirring filtration Filtration crystallize->filtration Physical Separation solid Enriched Diastereomeric Salt (e.g., (R)-Amine-(L)-Acid) filtration->solid Solid Phase liquid Soluble Diastereomeric Salt (e.g., (S)-Amine-(L)-Acid) filtration->liquid Mother Liquor liberate_R Liberate (R)-Amine solid->liberate_R Base Treatment racemize Racemization of (S)-Amine liquid->racemize Optional: Recycle racemize->racemate Recycle Undesired Enantiomer

Caption: General workflow for resolving bromo-indan-1-ylamine via diastereomeric salt formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the resolution process. Each problem is analyzed for its potential causes, followed by actionable solutions.

Problem ID Observed Issue Potential Causes Recommended Solutions & Explanations
TR-01 Low or No Crystal Formation 1. High solubility of both diastereomeric salts in the chosen solvent. 2. Insufficient concentration or supersaturation. 3. Formation of an oil or amorphous solid instead of crystals.1. Solvent System Optimization: The choice of solvent is critical. If salts are too soluble, introduce an anti-solvent (e.g., heptane) to decrease solubility.[4] Screen a variety of solvent systems (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water). 2. Concentration Adjustment: Carefully increase the initial concentration of the amine and resolving agent. Alternatively, slowly evaporate the solvent to induce crystallization. 3. Temperature Control: Ensure a slow cooling ramp. Rapid cooling can lead to oiling out. Try holding the solution at a temperature just below the saturation point for an extended period. 4. Seeding: Introduce a few seed crystals of the desired pure diastereomeric salt to initiate crystallization.[5] This provides a template for crystal growth and can be highly effective.
TR-02 Poor Enantiomeric Excess (e.e.) 1. Co-crystallization of the undesired diastereomer. 2. Insufficient difference in solubility between the two diastereomeric salts. 3. Crystallization occurred too quickly, trapping impurities.1. Recrystallization: The most reliable method to improve purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. This process may need to be repeated.[2] 2. Adjust Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine. Ratios other than 1:1, such as 1.5:1, can sometimes improve selectivity.[6] 3. Slower Crystallization: Decrease the cooling rate or use a solvent system where crystallization occurs over a longer period (e.g., 24-48 hours). This allows for the system to remain closer to equilibrium, favoring the crystallization of the least soluble species.
TR-03 Low Yield of Resolved Amine 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Loss of material during filtration and washing steps. 3. Sub-optimal stoichiometry leading to incomplete precipitation.1. Optimize Temperature & Solvent: Lower the final crystallization temperature to minimize the amount of salt remaining in the solution. Ensure the wash solvent is chilled and used sparingly to avoid dissolving the product. 2. Mother Liquor Recycling: The undesired enantiomer remains in the mother liquor. This can be recovered, racemized, and recycled back into the process to improve the overall yield.[5] Racemization of 1-aminoindan derivatives can be achieved using a base like potassium tert-butoxide in a solvent like DMSO.[5] 3. Ternary Phase Diagram Analysis: For industrial-scale processes, constructing a ternary phase diagram (diastereomer 1, diastereomer 2, solvent) can help identify the optimal conditions for maximizing yield and purity.[7][8]
TR-04 Inconsistent Results Batch-to-Batch 1. Purity of starting materials (racemic amine, resolving agent, solvents) varies. 2. Minor variations in temperature profiles, stirring rates, or holding times. 3. Presence of water or other impurities affecting solubility.1. Standardize Inputs: Ensure the chemical purity of the racemic bromo-indan-1-ylamine and the optical purity of the resolving agent (e.g., N-acetyl-L-leucine) are high and consistent.[5][9] Impurities in the resolving agent can significantly impact the process.[9] 2. Strict Process Control: Implement a precise and repeatable protocol. Use automated lab reactors or well-calibrated equipment to control cooling rates and stirring. Document all parameters meticulously. 3. Solvent Purity: Use anhydrous solvents if solvate or hydrate formation is a concern, as different crystalline forms can have different solubilities.[7]

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent is best for bromo-indan-1-ylamine?

A1: While several chiral acids like tartaric acid or mandelic acid can be used for resolving amines, N-acetyl-L-leucine has been shown to be particularly effective for 1-aminoindan derivatives. The choice ultimately depends on screening, as the goal is to find a resolving agent that forms a diastereomeric salt with a significant difference in solubility compared to its counterpart.[1][10]

Q2: How do I determine the enantiomeric excess (e.e.) of my resolved bromo-indan-1-ylamine?

A2: The most common and accurate method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[11] A typical method would involve a column like Chiralpak IA or similar, with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), often with a small amount of an amine additive (like diethylamine or ethylenediamine) to improve peak shape.[12]

Q3: My resolution has stalled. I have a crystalline solid, but its e.e. won't improve with further recrystallization. Why?

A3: This situation may indicate the formation of a double salt or a solid solution, where both diastereomers are incorporated into the same crystal lattice.[8] In such cases, simple crystallization is ineffective. You must fundamentally change the conditions by screening different resolving agents or solvent systems to find a combination that forms a simple eutectic system, where the two diastereomeric salts crystallize separately.[8]

Q4: Can I use the "wrong" enantiomer from the mother liquor?

A4: Yes. The undesired enantiomer (e.g., (S)-bromo-indan-1-ylamine if you are isolating the (R)-enantiomer) is a valuable byproduct. It can be isolated from the mother liquor and subjected to a racemization process.[5] This involves converting it back into a 50:50 mixture of (R) and (S) enantiomers. This racemic mixture can then be fed back into the beginning of the resolution process, significantly increasing the overall process efficiency and yield.[13][14]

Q5: How critical is the stoichiometry of the resolving agent?

A5: It is a critical parameter to optimize. While a 0.5 equivalent of the resolving agent (relative to the racemate) is theoretically enough to resolve half of the material, this is rarely optimal. The equilibria between the free amine, free acid, and the diastereomeric salts are complex.[6] It is often beneficial to screen molar ratios from 0.5 to 1.5 to find the ideal balance that maximizes both the yield and the enantiomeric purity of the crystallized salt.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method for e.e. Determination

This protocol provides a starting point for analyzing the enantiomeric purity of bromo-indan-1-ylamine.

  • Column: Chiral Stationary Phase Column (e.g., Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (97:3 v/v) with 0.01% Ethylenediamine.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should appear as distinct peaks. Calculate e.e. using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Note: This method is a general guideline and may require optimization for your specific equipment and sample.[12]

Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a typical lab-scale resolution.

  • Dissolution: In a suitable reactor, dissolve racemic bromo-indan-1-ylamine (1.0 eq.) and N-acetyl-L-leucine (0.5-1.0 eq.) in a solvent mixture (e.g., 10 volumes of Methanol/Water 9:1) by heating to reflux until a clear solution is obtained.

  • Crystallization: Cool the solution slowly and controllably (e.g., over 4-8 hours) to room temperature with gentle stirring. If no crystals form, consider seeding or further cooling to 0-5 °C.

  • Aging: Hold the resulting slurry at the final temperature for an extended period (e.g., 12-24 hours) to ensure the system reaches equilibrium.

  • Filtration: Isolate the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.

  • Drying: Dry the diastereomeric salt under vacuum.

  • Liberation of Free Amine: Suspend the dried salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., 1M NaOH solution) and stir until the solid dissolves. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the enantiomerically enriched bromo-indan-1-ylamine.[2][3]

  • Analysis: Determine the yield and measure the enantiomeric excess using the chiral HPLC method (Protocol 1).

Visualization: Key Parameter Interdependencies

G Yield Yield Purity Enantiomeric Purity (e.e.) Solvent Solvent System Solvent->Yield Solvent->Purity Time Crystallization Time Solvent->Time influences Temp Temperature Profile Temp->Yield Temp->Purity Temp->Time influences Ratio Molar Ratio (Amine:Acid) Ratio->Yield Ratio->Purity Time->Yield Time->Purity

Sources

Optimization

Technical Support Center: Optimization of Hydrogenation Catalyst for 5-Bromo-1-Indanone Oxime Reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic hydrogenation of 5-bromo-1-indanone oxime. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of 5-bromo-1-indanone oxime. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-bromo-1-aminoindan, a key intermediate in various pharmaceutical development pathways. As your scientific partner, our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this specific transformation, ensuring both high yield and exceptional purity.

The reduction of an oxime in the presence of an aryl bromide presents a significant synthetic challenge, requiring a delicate balance between promoting the desired C=N bond reduction while suppressing the undesired C-Br bond hydrogenolysis. This document consolidates fundamental principles, frequently asked questions, and a robust troubleshooting guide to empower you to overcome these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal and the main challenge in the hydrogenation of 5-bromo-1-indanone oxime?

The primary objective is the selective reduction of the oxime functional group to a primary amine, yielding 5-bromo-1-aminoindan. The principal challenge is achieving this transformation with high chemoselectivity. The molecule contains two reducible sites susceptible to catalytic hydrogenation: the oxime (C=N-OH) and the aryl-bromide (C-Br). The key difficulty lies in preventing the hydrogenolysis (cleavage) of the C-Br bond, which leads to the formation of the undesired byproduct, 1-aminoindan.

Q2: Which catalyst systems are typically recommended for this type of reduction?

Both noble-metal and non-noble-metal catalysts are employed for oxime reductions.[1] For this specific substrate, the choice is critical due to the sensitive bromo-substituent.

  • Palladium on Carbon (Pd/C): This is often the first choice for many hydrogenations due to its high activity. However, palladium is notoriously efficient at catalyzing hydrodehalogenation, making it a risky choice without significant optimization and the use of catalyst modifiers.

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum catalysts are generally less prone to causing dehalogenation than palladium catalysts under similar conditions.[2] They often require acidic additives to achieve good reaction rates and selectivity for the amine over the hydroxylamine intermediate.[3]

  • Raney Nickel (Raney® Ni): As a non-noble-metal catalyst, Raney Ni is a cost-effective and often excellent choice for oxime reductions.[1] It typically shows lower propensity for dehalogenation compared to Pd/C and often performs well under neutral or basic conditions.[1]

Q3: What are the potential products and byproducts I should monitor during the reaction?

Vigilant analytical monitoring is crucial for optimizing this reaction. You should be tracking the following species:

  • Starting Material: 5-bromo-1-indanone oxime

  • Desired Product: 5-bromo-1-aminoindan

  • Key Byproduct (Dehalogenation): 1-aminoindan

  • Intermediate/Byproduct (Incomplete Reduction): 5-bromo-1-(hydroxylamino)indan

  • Byproduct (Dimerization): Secondary amines, formed from the reaction between the intermediate imine and the final amine product. This is less common with sterically hindered ketoximes but still possible.[1]

G cluster_main Reaction Pathway Start 5-Bromo-1-Indanone Oxime Desired Desired Product: 5-Bromo-1-Aminoindan Side1 Side Product: 1-Aminoindan (Debromination) Side2 Intermediate/Side Product: 5-Bromo-1-(hydroxylamino)indan

Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation process. Each problem is analyzed based on first principles, followed by actionable solutions.

Problem 1: High Levels of Debromination (>5%)

This is the most anticipated challenge, particularly when using palladium-based catalysts.

Root Cause Analysis: Hydrodehalogenation on a palladium surface typically occurs via an oxidative addition/reductive elimination cycle. The C(sp²)-Br bond can oxidatively add to a Pd(0) site on the catalyst surface, forming a Pd(II)-aryl intermediate, which is then hydrogenated and eliminated to release the debrominated product.

Solutions & Mitigation Strategies:

  • Switch Catalyst Metal:

    • Action: Replace Pd/C with Pt/C, PtO₂, or Raney® Ni. Platinum and Nickel generally exhibit a lower intrinsic activity for C-Br bond cleavage.

    • Rationale: The electronic properties and surface chemistry of Pt and Ni are less favorable for the oxidative addition of aryl halides compared to Pd. Raney® Ni, in particular, often requires basic conditions which can further suppress dehalogenation.[1]

  • Modify Reaction Conditions (with Pd/C):

    • Action: Lower the hydrogen pressure and reaction temperature.

    • Rationale: Milder conditions reduce the overall energy of the system, potentially disfavoring the higher activation energy pathway of C-Br cleavage relative to oxime reduction.

  • Introduce a Catalyst Modifier/Suppressant:

    • Action: Add a small amount of a basic modifier like triethylamine (NEt₃) or a specialized dehalogenation inhibitor.

    • Rationale: Amines can selectively adsorb onto the highly active sites of the catalyst responsible for hydrogenolysis, "poisoning" them just enough to prevent C-Br cleavage while still allowing for the desired oxime reduction to proceed. This requires careful screening of the modifier concentration.

Catalyst SystemTypical ConditionsDebromination RiskKey Advantage
5% Pd/C 25-50°C, 1-4 bar H₂, MeOHHigh High activity for oxime reduction
5% Pt/C 25-60°C, 3-10 bar H₂, EtOH/AcOHModerate Lower dehalogenation tendency[3]
Raney® Ni 50-80°C, 10-20 bar H₂, EtOH/NH₃Low Cost-effective, low dehalogenation[1]
Problem 2: Low or Stalled Reaction Conversion

The reaction fails to proceed to completion, leaving significant amounts of starting material.

Root Cause Analysis: This issue typically points to insufficient catalyst activity, the presence of catalyst poisons, or suboptimal reaction conditions.

Solutions & Mitigation Strategies:

  • Verify Catalyst Quality and Handling:

    • Action: Use fresh, high-quality catalyst. Ensure the catalyst was not unduly exposed to air during weighing and transfer. For pyrophoric catalysts like Raney® Ni, handle strictly under an inert atmosphere or solvent slurry.

    • Rationale: Heterogeneous catalysts, especially reduced Pd/C and Raney® Ni, can oxidize upon exposure to air, drastically reducing their active sites.

  • Screen for Catalyst Poisons:

    • Action: Ensure solvents and the substrate are of high purity. Trace impurities containing sulfur, thiols, or strong chelating agents can irreversibly poison the catalyst surface.

    • Rationale: Poisons adsorb strongly to the metal surface, blocking the active sites required for hydrogen activation and substrate binding.

  • Optimize Reaction Parameters:

    • Action: Incrementally increase hydrogen pressure, temperature, and/or catalyst loading.

    • Rationale: Le Chatelier's principle dictates that increasing reactant (H₂) concentration (pressure) will drive the reaction forward. Higher temperatures increase reaction kinetics, though this must be balanced against selectivity (see Problem 1). Increasing the catalyst loading provides more active sites.

G

Problem 3: Significant Formation of Hydroxylamine Intermediate

The reaction stalls at the hydroxylamine stage, or this species is present as a major impurity in the final product.

Root Cause Analysis: The reduction of an oxime to an amine is a two-step process: C=N reduction to the hydroxylamine, followed by N-O bond hydrogenolysis.[1] Accumulation of the hydroxylamine intermediate indicates that the second step is significantly slower than the first. This is highly dependent on the catalyst and conditions.

Solutions & Mitigation Strategies:

  • Catalyst Choice:

    • Action: If using Pt/C under acidic conditions, hydroxylamine formation is expected and can even be the main product.[3] If the amine is desired, switch to a Pd/C or Raney® Ni system.

    • Rationale: Pd catalysts are known to be highly efficient at cleaving N-O bonds, whereas Pt catalysts can be tuned to favor the hydroxylamine.[1]

  • Increase Reaction Time/Energy:

    • Action: If using a suitable catalyst like Pd/C, increase the reaction time or modestly increase the temperature.

    • Rationale: The hydrogenolysis of the N-O bond may simply require more time or a higher activation energy than the initial C=N bond reduction.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood. Catalysts like Pd/C can be pyrophoric and should be handled with care, never added to a solvent in a dry state in the presence of air.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., Parr shaker bottle), add 5-bromo-1-indanone oxime (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add the chosen catalyst (e.g., 5% Pd/C, 5-10 mol% loading). The catalyst should be added as a slurry in the reaction solvent if possible.

  • Solvent Addition: Add the desired solvent (e.g., Methanol, 10-20 volumes).

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the headspace by evacuating to a low vacuum and backfilling with nitrogen (repeat 3 times). Then, purge with hydrogen in the same manner (repeat 3 times).

  • Reaction: Pressurize the vessel to the target hydrogen pressure (e.g., 4 bar). Begin stirring and heat to the desired temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by periodically taking samples (after carefully venting the system) and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.

  • Workup: Upon completion, cool the vessel to room temperature. Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Protocol 2: Reaction Monitoring by HPLC
  • System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Expected Elution Order: 1-aminoindan (most polar) -> 5-bromo-1-aminoindan -> 5-bromo-1-indanone oxime (least polar).

References

  • Skraba-Klusak, A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts. Available at: [Link]

  • (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. Available at: [Link]

  • Mas-Roselló, J., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available at: [Link]

  • (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters. Available at: [Link]

Sources

Troubleshooting

preventing racemization during synthesis of chiral amines

Welcome to the technical support center for the stereoselective synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of maintaining stereochemical integrity during synthesis. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their enantiomerically pure synthesis a paramount challenge.[1] This guide provides in-depth, field-proven insights to help you prevent racemization and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral amine synthesis?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[2] In the context of pharmaceuticals, the two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, preventing racemization is crucial to ensure the safety and efficacy of the final drug product.

Q2: What are the common mechanisms that lead to racemization during the synthesis of chiral amines?

A: Racemization in chiral amine synthesis typically occurs through intermediates where the stereocenter becomes planar, allowing for non-stereospecific bond formation. The primary mechanisms include:

  • Imine/Enamine Tautomerism: The most common pathway involves the formation of an achiral imine or enamine intermediate. This can be facilitated by heat, acid, or base catalysis. Once the planar imine is formed, subsequent reduction or reaction can occur from either face with equal probability, leading to a racemic mixture.

  • Direct Enolization: For amines with an adjacent carbonyl group (like amino acids), a base can abstract the acidic α-proton to form a planar enolate intermediate. Reprotonation can then occur from either side, causing racemization.[2]

  • Carbocation Intermediates: Reaction pathways that proceed through a carbocation at the stereocenter, such as in some substitution reactions, will lead to racemization as the incoming nucleophile can attack the planar carbocation from either face.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and offers actionable solutions based on established chemical principles.

Issue 1: My final chiral amine product shows significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I fix it?

Root Cause Analysis & Corrective Actions:

Several factors during your synthesis and workup can contribute to racemization. A systematic approach to identifying the culprit is essential.

1. Reaction Temperature:

  • Problem: Elevated temperatures often provide the activation energy needed for racemization pathways, such as imine formation or enolization.[1]

  • Solution: Conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For reactions that are exothermic, ensure efficient cooling and slow addition of reagents to maintain temperature control.[3] For instance, in diastereomeric crystallizations, the resolution is optimally performed at or below room temperature, while racemization for recycling the unwanted enantiomer is done at elevated temperatures (e.g., 80 °C), highlighting the importance of separating these steps.[1]

2. Choice of Base:

  • Problem: The strength and steric hindrance of the base used can significantly impact racemization, especially in reactions involving substrates with acidic protons alpha to the chiral center (e.g., amino acid derivatives).[4] Strong, non-hindered bases are more likely to cause deprotonation and subsequent racemization.

  • Solution: Opt for a weaker or more sterically hindered base. For example, in peptide synthesis, bases like N-methylmorpholine (NMM) are often preferred over more basic options like N,N-diisopropylethylamine (DIEA) to minimize racemization.[4]

3. Solvent Effects:

  • Problem: The polarity of the solvent can influence the stability of racemization-prone intermediates. Polar aprotic solvents can sometimes facilitate racemization.

  • Solution: Screen different solvents. In some cases, alcoholic solvents can act as hydrogen donors and increase the rate of desired reactions like imine reduction, potentially outcompeting racemization pathways.[5]

4. Extended Reaction Times:

  • Problem: The longer your chiral amine is exposed to conditions that can induce racemization, the greater the loss of enantiomeric purity.

  • Solution: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion. Avoid unnecessarily long reaction times, especially at elevated temperatures or in the presence of strong acids or bases.[6]

Troubleshooting Workflow for Racemization

Racemization_Troubleshooting start Loss of e.e. Detected temp Is Reaction Temperature Elevated? start->temp base Is a Strong Base Used? temp->base No sol_temp Lower Temperature / Improve Cooling temp->sol_temp Yes time Is Reaction Time Prolonged? base->time No sol_base Use Weaker / Sterically Hindered Base base->sol_base Yes solvent Is the Solvent Optimal? time->solvent No sol_time Monitor Reaction & Quench Promptly time->sol_time Yes sol_solvent Screen Alternative Solvents solvent->sol_solvent Yes re_analyze Re-analyze e.e. solvent->re_analyze No sol_temp->re_analyze sol_base->re_analyze sol_time->re_analyze sol_solvent->re_analyze

Caption: A decision-making workflow for troubleshooting loss of enantiomeric excess.

Issue 2: I am performing a reaction that involves an imine intermediate. How can I minimize racemization during its formation and subsequent transformation?

Strategies for Stereocontrol with Imine Intermediates:

The formation of an imine from a chiral amine and a carbonyl compound is a common step where stereochemical information can be lost.

1. Protecting Groups:

  • Concept: The choice of protecting group on the nitrogen atom can significantly influence the stability of the chiral center. Electron-withdrawing groups can make the α-proton more acidic and thus more susceptible to abstraction and racemization.

  • Recommendation: Urethane-type protecting groups like Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc) are generally effective at preventing racemization compared to other groups.[6][7] For instance, N-sulfonyl imines are more stable than their N-alkyl or N-aryl counterparts and can be hydrogenated with high enantioselectivity, in part because the strong electron-withdrawing sulfonyl group reduces the likelihood of catalyst deactivation.[8]

2. Asymmetric Hydrogenation:

  • Concept: If you are synthesizing a chiral amine via the reduction of a prochiral imine, the use of a chiral catalyst can induce high enantioselectivity. This is a powerful strategy in modern organic synthesis.

  • Protocol: Asymmetric hydrogenation using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) with chiral phosphine ligands is a highly efficient method for producing enantiomerically enriched amines from imines.[8] The choice of catalyst and ligand is crucial and often requires screening for a specific substrate.

Catalyst TypeCommon LigandsSubstrate ScopeRef
Iridium (Ir)Chiral Phosphine-OxazolinesN-Aryl Imines[8]
Rhodium (Rh)Chiral DiphosphinesEnamides[8]
Ruthenium (Ru)BINAP derivativesN-Aryl and N-Alkyl Imines[3]

3. Chiral Auxiliaries:

  • Concept: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[9]

  • Application: For the synthesis of chiral amines, a chiral auxiliary can be attached to the nitrogen atom. Subsequent reactions, such as alkylation or addition to the imine, will proceed diastereoselectively. The auxiliary is then cleaved to yield the desired enantiomerically pure amine.[9] This method transforms the challenge of creating an enantiomer into the more straightforward task of separating diastereomers.[9]

Experimental Protocol: Use of a Chiral Auxiliary (General Workflow)

  • Attachment: Covalently couple the chiral auxiliary to the amine substrate.

  • Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, aldol addition). The chiral auxiliary will direct the approach of the incoming reagent.

  • Purification: Separate the resulting diastereomers, often by standard techniques like column chromatography or crystallization.

  • Cleavage: Remove the chiral auxiliary under conditions that do not cause racemization of the newly formed stereocenter.[9]

Issue 3: How can I accurately determine the enantiomeric excess of my chiral amine product?

Analytical Techniques for Enantiomeric Purity Assessment:

Visual inspection or standard analytical techniques like TLC and NMR will not distinguish between enantiomers.[6] Specialized methods are required:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. A chiral stationary phase is used in the GC column.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio.

  • Optical Rotation: While this method can confirm the presence of a single enantiomer, it is not ideal for accurately determining the e.e. of a mixture unless a precise standard curve is available.

Workflow for Chiral Purity Analysis

Chiral_Analysis start Synthesized Chiral Amine hplc Chiral HPLC start->hplc Primary Method gc Chiral GC start->gc For Volatile Amines nmr NMR with Chiral Shift Reagent start->nmr Alternative Method result Determine Enantiomeric Excess (e.e.) hplc->result gc->result nmr->result

Caption: Recommended analytical methods for determining the enantiomeric excess of chiral amines.

References

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Perry, I. B., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • ResearchGate. (2017). Racemization in amino acids?[Link]

  • Wikipedia. (n.d.). Racemization. [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Detecting Enantiomeric Excess

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of enantiomeric excess (e.e.). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of enantiomeric excess (e.e.). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in chiral analysis. In the world of pharmaceuticals, agrochemicals, and fine chemical synthesis, the ability to accurately quantify the stereochemical purity of a compound is not just a regulatory necessity but a cornerstone of effective and safe product development.[1] Enantiomers of the same molecule can have drastically different pharmacological or biological effects, making precise e.e. determination a critical quality attribute.

This resource provides in-depth, field-proven insights into the most common analytical techniques. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating methods.

Part 1: Frequently Asked Questions (FAQs) - The Foundations of Chiral Analysis

This section addresses the fundamental concepts and terminology essential for any discussion of enantiomeric excess.

Q1: What is enantiomeric excess (e.e.) and how is it calculated?

A1: Enantiomeric excess is a measure of the purity of a chiral sample.[2] It quantifies how much more of one enantiomer is present compared to the other. A sample containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer has an e.e. of 50%. A completely pure sample of one enantiomer has an e.e. of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an e.e. of 0%.[2]

The calculation is straightforward:

  • From Percentage Composition: % e.e. = |(% Major Enantiomer) - (% Minor Enantiomer)|[3]

  • From Moles or Peak Area (A): % e.e. = (|A_major - A_minor|) / (A_major + A_minor) * 100[3][4]

Q2: What are the primary analytical techniques for determining enantiomeric excess?

A2: The most prevalent and powerful methods are chromatographic. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the state-of-the-art techniques.[5] Capillary Electrophoresis (CE) is also a valuable tool, particularly for its low sample consumption.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of chiral additives.

Q3: What is a Chiral Stationary Phase (CSP) and how does it enable separation?

A3: A Chiral Stationary Phase is the core component of chiral chromatography columns. It is a solid support material (like silica gel) that has a chiral molecule covalently bonded to its surface.[6] Enantiomers have identical physical properties in an achiral environment, but they interact differently with other chiral molecules. The CSP creates a chiral environment inside the column. As the enantiomeric mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength causes one enantiomer to be retained longer on the column, leading to their separation in time as they exit.

Q4: What is the difference between direct and indirect chiral separation methods?

A4:

  • Direct Methods: These methods use a chiral environment to separate the enantiomers directly. The most common example is chromatography using a Chiral Stationary Phase (CSP). The enantiomers are separated without any chemical modification.

  • Indirect Methods: These methods involve chemically reacting the enantiomeric mixture with a pure, single-enantiomer reagent known as a Chiral Derivatizing Agent (CDA).[7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral (achiral) chromatography techniques like conventional reversed-phase HPLC.[7] While effective, this approach has become less common with the widespread availability of high-performance CSPs.[7]

Part 2: Troubleshooting Guides by Technique

This is the core of the support center, providing specific, actionable solutions to common experimental problems.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used tool for enantiomeric separations.[8] However, the high specificity of the interactions involved can also lead to unique challenges.

Q: My enantiomers are not separating (zero or poor resolution). What should I do?

A: This is the most common challenge. The cause is insufficient differential interaction between the enantiomers and the CSP.

  • Underlying Cause & Solution 1: Incorrect Column Choice. The "three-point interaction" model is fundamental; for separation, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent. Different CSPs offer different interaction mechanisms (e.g., π-π interactions, hydrogen bonding, steric hindrance). Your analyte may not be compatible with the chosen phase.

    • Action: Screen a set of columns with different chiral selectors. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) and Pirkle-type phases are excellent starting points due to their broad applicability.[9][10]

  • Underlying Cause & Solution 2: Suboptimal Mobile Phase. The mobile phase composition directly influences the interactions. In normal-phase chromatography, the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP.

    • Action (Normal Phase): Systematically decrease the concentration of the alcohol modifier (e.g., isopropanol, ethanol). This reduces competition and enhances analyte-CSP interaction, typically increasing retention and improving resolution. Be patient, as some columns require significant equilibration time (10+ column volumes) after mobile phase changes.[9]

    • Action (Reversed Phase): Adjust the organic modifier (acetonitrile or methanol) concentration and the pH of the aqueous buffer. pH is critical for ionizable analytes, as it affects their charge state and potential for ionic interactions.

  • Underlying Cause & Solution 3: Temperature. Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.

    • Action: Decrease the column temperature. Lower temperatures often enhance the stability of the diastereomeric complexes, leading to better resolution.

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte 1. Characterize Analyte (Functional Groups, pKa, Solubility) Screen 2. Select Screening Columns (e.g., Polysaccharide, Pirkle-Type) Analyte->Screen MobilePhase 3. Select Screening Mobile Phases (Normal, Reversed, Polar Organic) Screen->MobilePhase Run 4. Perform Initial Injections MobilePhase->Run Eval 5. Evaluate Results (Resolution > 1.5?) Run->Eval NoRes No Resolution (Return to Step 2/3) Eval->NoRes PartialRes Partial Resolution (Proceed to Optimize) Eval->PartialRes GoodRes Good Resolution (Proceed to Validate) Eval->GoodRes NoRes->Screen Optimize 6. Optimize Mobile Phase (Modifier %, Additives, pH, Temp) PartialRes->Optimize Validate 7. Validate Method (Robustness, Accuracy, Precision) GoodRes->Validate Optimize->Validate

Caption: A systematic workflow for developing a robust chiral HPLC method.

Q: I'm seeing poor peak shape (tailing, fronting, or splitting). What are the causes and solutions?

A: Poor peak shape compromises resolution and leads to inaccurate quantification.

  • Peak Tailing: The most common issue, where the back half of the peak is elongated.

    • Underlying Cause: Secondary retention mechanisms, often involving interactions between basic analytes and acidic residual silanol groups on the silica support of the column.[11]

    • Solution 1 (Normal Phase): Add a small amount of an acidic or basic modifier to the mobile phase. For a basic analyte, add a competing base like triethylamine (TEA) or diethylamine (DEA) at ~0.1%. This modifier will preferentially interact with the active silanol sites, preventing the analyte from doing so.

    • Solution 2 (Reversed Phase): Operate at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated and less active.[11] Alternatively, use a highly deactivated (end-capped) column.[11][12]

  • Peak Splitting or Shoulders: A single peak appears as two or more merged peaks.

    • Underlying Cause 1: Column Void. A physical void or channel has formed at the head of the column packing bed. This causes the sample band to split before separation begins.[13]

    • Solution: First, try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may be irreversibly damaged and needs replacement. Using a guard column can help protect the analytical column.[14]

    • Underlying Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized distortion of the separation process as the sample is injected.[15]

    • Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase whenever possible.[13]

    • Underlying Cause 3: Blocked Frit. A partially blocked inlet frit can cause uneven flow distribution onto the column, leading to peak splitting for all peaks in the chromatogram.[13]

    • Solution: Replace the column inlet frit if possible, or replace the entire column.[15]

Q: My retention times are drifting. Why is this happening?

A: Unstable retention times make peak identification unreliable and indicate an uncontrolled variable in the system.

  • Underlying Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with a new mobile phase.[9] Any change, even minor, requires re-equilibration.

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis. For some columns, this can take an hour or more.[9]

  • Underlying Cause 2: Temperature Fluctuations. Even small changes in ambient temperature can affect mobile phase viscosity and separation thermodynamics, causing retention times to shift.[16]

    • Solution: Use a column oven to maintain a constant, controlled temperature for the column and a heat exchanger for the mobile phase before it enters the detector.[17]

  • Underlying Cause 3: Mobile Phase Composition Change. This can happen if solvents are evaporating or if one component of a pre-mixed mobile phase is being selectively consumed.

    • Solution: Keep mobile phase reservoirs capped. Use an online degasser. Prepare fresh mobile phase daily.[16]

Q: My column seems to have a "memory effect." What is this and how do I deal with it?

A: An "additive memory effect" occurs when acidic or basic modifiers used in a previous method are retained by the CSP and interfere with the current analysis, altering selectivity and retention.[18] This is particularly problematic in chiral separations due to their high sensitivity.

  • Underlying Cause: Strong adsorption of modifiers (like TFA or TEA) onto the CSP surface. This "history" of the column can impact the current separation.[18] The supposed steady state of an equilibrated column can be more of a "saddle point" than a true stable state.[18]

  • Solution 1: Column Dedication. The most robust solution is to dedicate a specific column to a single method or a set of methods that use compatible mobile phase systems.[18]

  • Solution 2: Rigorous Washing Protocol. Develop a validated washing procedure to strip the column of modifiers between different methods. This is often difficult and may require extensive flushing with various solvents.

  • Solution 3: Use a New Column. When developing a new method, using a brand-new column is advisable to avoid confounding results from the column's history.[18]

CSP TypeCommon ModeTypical Mobile PhaseCommon ModifiersKey Interaction Mechanisms
Polysaccharide (Coated) Normal PhaseHexane/Isopropanol (90/10)Acidic: Acetic Acid (0.1%)Basic: DEA (0.1%)Hydrogen bonding, π-π, steric inclusion
Polysaccharide (Immobilized) Normal/ReversedHexane/IPA; ACN/H₂OAs above; TFA or Formic Acid (0.1%) for RPBroader solvent compatibility than coated
Pirkle-Type (e.g., Whelk-O® 1) Normal PhaseHexane/Ethanol (80/20)None typically needed initiallyπ-π interactions (donor-acceptor), dipole-dipole
Macrocyclic Glycopeptide Reversed/PolarACN/TEAA Buffer (pH 4-7)Methanol, THFHydrogen bonding, ionic, steric interactions
  • Analyte Preparation: Dissolve the sample at ~1 mg/mL in a solvent compatible with the initial mobile phase (e.g., 50/50 Hexane/IPA for normal phase).

  • Column Selection: Choose a set of 3-4 columns with orthogonal selectivities (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H, Whelk-O® 1).

  • System Preparation: Install the first column. Flush the HPLC system thoroughly with the mobile phase.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1 mL/min for at least 30 minutes.

  • Injection: Inject 5-10 µL of the sample.

  • Data Acquisition: Run the analysis for a sufficient time to ensure elution of both enantiomers.

  • Evaluation: Assess the chromatogram for any signs of separation. If no separation is observed, change the mobile phase composition (e.g., switch alcohol modifier to ethanol, or change percentage).

  • Repeat: If no success is found, switch to the next column in the screening set and repeat steps 3-7. Document all results carefully.

B. Chiral Gas Chromatography (GC)

Chiral GC is highly sensitive and ideal for volatile, thermally stable compounds.[5] It often relies on cyclodextrin-based stationary phases.[19]

Q: Why is derivatization necessary for my sample, and what are common issues with it?

A: Derivatization is a chemical reaction performed on the analyte before analysis to improve its chromatographic properties.

  • Underlying Cause & Rationale: Many chiral compounds (e.g., amino acids, hydroxy acids) contain polar functional groups (-OH, -NH₂, -COOH). These groups can cause poor peak shape and are not volatile enough for GC analysis. Derivatization blocks these polar groups, increasing volatility and thermal stability.

  • Common Problem 1: Incomplete Reaction. The derivatization reaction does not go to completion, leaving some of the original analyte. This results in extra peaks and inaccurate quantification.

    • Solution: Re-optimize the reaction conditions. Check the reagent purity and age. Ensure the reaction time, temperature, and stoichiometry (reagent-to-sample ratio) are correct. Run a time-course study to find the optimal reaction time.

  • Common Problem 2: Side-Product Formation. The derivatizing agent reacts with the analyte in an unintended way or degrades, creating interfering peaks.

    • Solution: Screen different derivatizing agents. For example, for an amino acid, the carboxyl group can be esterified with methanolic HCl and the amino group can be acylated with trifluoroacetic anhydride (TFAA). Ensure all glassware is scrupulously dry, as water can degrade many common derivatizing agents.

Workflow for Chiral GC Analysis

G SamplePrep 1. Sample Preparation (Dissolve in appropriate solvent) Deriv 2. Derivatization (e.g., Esterification + Acylation) SamplePrep->Deriv Quench 3. Reaction Quench/Workup (If necessary) Deriv->Quench Inject 4. GC Injection (Check inlet temperature) Quench->Inject Separate 5. Chiral GC Separation (Optimize temperature program) Inject->Separate Detect 6. Detection (FID/MS) Separate->Detect Quant 7. Data Analysis (Peak Integration & e.e. Calculation) Detect->Quant

Caption: A typical workflow for determining e.e. using chiral GC with derivatization.

Q: My peaks are broad or show poor resolution. What are the likely causes?

A: Peak broadening in GC reduces resolution and sensitivity.

  • Underlying Cause 1: Suboptimal Temperature Program. The oven temperature ramp rate is critical. If the ramp is too fast, components do not have enough time to interact with the stationary phase, resulting in co-elution. If it's too slow, peaks broaden due to diffusion.

    • Solution: Decrease the oven temperature. Chiral selectivity on cyclodextrin phases often increases at lower temperatures. Try a slower ramp rate or even an isothermal (constant temperature) run if retention times are short.

  • Underlying Cause 2: Incorrect Carrier Gas Flow Rate. The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects efficiency.

    • Solution: Optimize the flow rate or head pressure. Use the van Deemter equation as a theoretical guide to find the optimal flow rate that minimizes peak broadening.

  • Underlying Cause 3: Sample Overload. Injecting too much sample can saturate the column, leading to broad, fronting peaks.

    • Solution: Dilute the sample or reduce the injection volume.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining e.e. without requiring chromatographic separation. In a standard NMR experiment, enantiomers are indistinguishable. To resolve them, a chiral environment must be created inside the NMR tube.

Q: My signals for the enantiomers are not resolved even with a chiral additive. What can I do?

A: The goal is to convert the single signal for a given proton in the enantiomeric pair into two distinct signals (a diastereotopic pair) with different chemical shifts.

  • Underlying Cause 1: Incorrect Chiral Additive. The two main types are Chiral Shift Reagents (CSRs) and Chiral Solvating Agents (CSAs). CSRs are paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that coordinate to Lewis basic sites on the analyte.[20] CSAs form weak, transient diastereomeric solvates through interactions like hydrogen bonding. Your choice depends on the analyte's functional groups.

    • Solution: If a CSR isn't working for an alcohol, try a CSA like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE). If signals are not resolved, the interaction may be too weak or the chosen proton may be too far from the chiral center.

  • Underlying Cause 2: Suboptimal Concentration. The ratio of the chiral additive to the analyte is critical. Too little reagent will not induce a sufficient chemical shift difference (ΔΔδ). Too much can cause excessive line broadening.[21]

    • Solution: Perform a titration experiment. Acquire a series of spectra while incrementally adding small amounts of the chiral additive. Monitor the separation of a key signal to find the optimal concentration that maximizes resolution without significant broadening.

  • Underlying Cause 3: Environmental Factors. Temperature and solvent choice can significantly affect the binding equilibrium between the analyte and the chiral additive.[22]

    • Solution: Try acquiring the spectrum at a lower temperature to favor complex formation. Test different deuterated solvents (e.g., CDCl₃ vs. Benzene-d₆) as this can alter the nature of the interactions.

Decision Tree for Chiral NMR Analysis

G Start Analyte has what functional group? LewisBase Lewis Base? (Alcohol, Amine, Ketone) Start->LewisBase Yes HBond H-Bond Donor/Acceptor? (Acid, Amide, Alcohol) Start->HBond No TryCSR Start with Chiral Shift Reagent (e.g., Eu(hfc)3) LewisBase->TryCSR TryCSA Start with Chiral Solvating Agent (e.g., TFAE, Pirkle's Alcohol) HBond->TryCSA Optimize Optimize (Concentration, Temp, Solvent) TryCSR->Optimize TryCSA->Optimize

Caption: A logic diagram to guide the initial selection of a chiral additive for NMR analysis.

D. Capillary Electrophoresis (CE)

CE offers high efficiency and requires minimal sample volume. Chiral selectors, typically cyclodextrins, are added directly to the background electrolyte (buffer).[5]

Q: I'm having issues with migration time reproducibility. What are the common causes?

A: Reproducibility in CE is highly dependent on maintaining a consistent electroosmotic flow (EOF) and capillary surface chemistry.

  • Underlying Cause 1: Inconsistent Capillary Conditioning. The inner surface of the fused silica capillary must be properly conditioned before the first run and regenerated between runs.

    • Solution: Implement a rigorous and consistent washing protocol. A typical sequence between runs is: 0.1 M NaOH, water, and then fresh background electrolyte. This ensures the capillary surface is re-activated to a consistent state.

  • Underlying Cause 2: Buffer Depletion or Contamination. The composition of the buffer in the inlet and outlet vials can change over time due to electrolysis and evaporation.

    • Solution: Replace the buffer in the vials every 5-10 runs to ensure consistent conductivity and pH.

Q: My resolution is poor. How can I optimize it?

A: Resolution in chiral CE depends on the differential interaction of the enantiomers with the chiral selector in the buffer.[23]

  • Underlying Cause: Suboptimal Chiral Selector Concentration. Not enough selector leads to poor interaction; too much can increase viscosity and cause peak broadening.

    • Solution: Vary the concentration of the cyclodextrin in the buffer. Start around 10 mM and test higher and lower concentrations to find the optimal point.

  • Solution 2: Change the Selector. Different types of cyclodextrins (alpha, beta, gamma) and their derivatized forms (e.g., hydroxypropyl-β-cyclodextrin) have different cavity sizes and interaction modes. If one doesn't work, screen others.

  • Solution 3: Adjust Buffer pH and Voltage. The pH affects the charge of the analyte and the capillary wall, influencing both electrophoretic mobility and EOF. The applied voltage affects migration speed and Joule heating. Lowering the voltage can sometimes improve resolution by reducing band broadening from thermal effects.

Part 3: Method Validation

Once a reliable method is developed, it must be validated to prove it is suitable for its intended purpose.[24][25] This provides documented evidence of its accuracy, precision, and reliability.[25]

Q: What key parameters must be validated for a method determining enantiomeric excess?

A: According to guidelines from bodies like the ICH (International Council for Harmonisation), the core validation parameters are:

ParameterQuestion It AnswersHow to Assess
Specificity/Selectivity Does the method unambiguously measure the target enantiomers without interference from other components (impurities, degradants, other enantiomer)?Analyze a placebo/blank. Spike the racemate with known impurities. For chiral methods, the key is demonstrating baseline resolution (Rs > 1.5) between the enantiomers.
Linearity Is the method's response directly proportional to the concentration of the analyte over a given range?Prepare a series of standards at different concentrations (e.g., 5-6 levels). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy How close are the measured results to the true value?Analyze samples with a known amount of each enantiomer (prepared by spiking). Calculate the percent recovery. Recovery should typically be within 98-102%.
Precision (Repeatability & Intermediate)How close are a series of measurements of the same sample to each other?Repeatability: Multiple injections of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. Expressed as Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ) What is the lowest concentration of the minor enantiomer that can be reliably quantified?This is critical for purity testing. It's the concentration that gives a signal-to-noise ratio of ~10:1 and can be measured with acceptable precision and accuracy.[24]
Robustness How resistant is the method to small, deliberate variations in parameters?Make small changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and check if the results (especially resolution) remain within acceptable limits.
  • System Suitability: Before any validation run, inject a standard (e.g., a 50:50 racemic mixture) multiple times. Verify that the resolution between enantiomers, tailing factor, and retention time precision meet pre-defined criteria (e.g., Resolution > 2.0, %RSD of peak area < 2.0%).

  • Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity: Prepare a calibration curve for each enantiomer individually if possible. Alternatively, prepare mixtures with varying e.e. values (e.g., 100:0, 99:1, 95:5, 80:20, 50:50) to demonstrate a linear response for the minor peak.

  • Accuracy: Prepare samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known e.e. (e.g., a 99:1 mixture). Analyze each in triplicate and calculate the percent recovery of the minor enantiomer.

  • Precision (Repeatability): Prepare one batch of a sample (e.g., a 99:1 mixture). Perform at least six replicate injections and calculate the %RSD for the peak area of the minor enantiomer and the calculated e.e.

  • Limit of Quantitation (LOQ): Prepare progressively more dilute samples of the minor enantiomer in the presence of the major. Determine the concentration at which the signal-to-noise ratio is approximately 10 and where precision (%RSD) and accuracy (recovery) are acceptable.

  • Robustness: Identify critical method parameters. For each parameter, perform the analysis at the nominal setting and at high/low settings (e.g., Flow rate: 0.9, 1.0, 1.1 mL/min). Evaluate the impact on resolution and retention time.

  • Documentation: Document all procedures, results, and calculations in a formal validation report.

References
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022). LCGC. [Link]

  • WHELK-O® 1 Pirkle-Type Chiral Stationary Phases. (n.d.). Regis Technologies. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health (NIH). [Link]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (n.d.). ACS Publications. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Royal Society of Chemistry. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Baseline Disturbance. (2025). Shimadzu. [Link]

  • Pirkle Chiral Stationary Phases. (n.d.). Regis Technologies. [Link]

  • How To Calculate Enantiomeric Excess - Stereochemistry. (2023). YouTube. [Link]

  • Chiral Shift Reagents Definition. (n.d.). Fiveable. [Link]

  • Determination of enantiomeric excess by capillary electrophoresis. (2000). PubMed. [Link]

  • Chiral Derivatization Reagents/Solvents. (n.d.). Regis Technologies. [Link]

  • Peak Shape Problems. (n.d.). LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health (NIH). [Link]

  • Introduction to Capillary Electrophoresis. (n.d.). SCIEX. [Link]

  • What column should I use for my application? (n.d.). Chiral Technologies. [Link]

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? (2020). Chemistry Notes. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). PubMed. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Troubleshooting Capillary Electrophoresis Instrumentation and Separations. (n.d.). CASSS. [Link]

  • Validation of Analytical Methods. (2025). ResearchGate. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. (n.d.). SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine by Mass Spectrometry

This guide provides a comprehensive framework for the structural validation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis, utilizing mass spectrometry. We will delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural validation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis, utilizing mass spectrometry. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the capabilities of mass spectrometry with other pivotal analytical techniques. The focus is on establishing a self-validating methodology that ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Section 1: The Imperative of Structural Validation in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. Every atom and bond must be accounted for to ensure that the correct compound is advancing through the development pipeline. (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral building block whose precise structure, including the correct placement of the bromine atom and the integrity of the indan core, is critical for subsequent synthetic steps.

Mass spectrometry (MS) serves as a first-line analytical technique, offering exceptional sensitivity and specificity for determining the molecular weight and obtaining a structural "fingerprint" through controlled fragmentation.[1] This guide will demonstrate how to leverage MS to confidently validate the covalent structure of the target molecule.

Section 2: Foundational MS Principles for Elucidating Halogenated Amines

A robust validation strategy is built upon a clear understanding of the molecule's expected behavior within the mass spectrometer. For 5-bromo-2,3-dihydro-1H-inden-1-amine, three key principles are paramount.

Ionization Methodologies: The Choice Between Hard and Soft Techniques

The initial step in any MS experiment is the ionization of the analyte. The choice of ionization technique dictates the type of information obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. EI is exceptionally powerful for structural elucidation because the resulting fragmentation pattern is a highly specific fingerprint of the molecule's covalent structure. This is the preferred method for initial validation via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically protonates the analyte (forming an [M+H]⁺ ion) with minimal fragmentation. ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) and is ideal for confirming molecular weight with high accuracy, especially for less volatile or thermally labile compounds.[2]

For a comprehensive validation, employing EI is crucial for fingerprinting, while ESI can be used for confirmation, particularly in LC-MS setups designed for purity analysis.

The Bromine Isotopic Signature: A Definitive Confirmation Marker

Nature provides an invaluable internal validation tool for halogenated compounds. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[3][4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 1:1.[5] The observation of this "M/M+2" pattern is definitive evidence for the presence of one bromine atom in the molecule and its fragments, serving as a critical, self-validating checkpoint.

Predicting Fragmentation Pathways: A Logic-Based Approach

The fragmentation of a molecular ion is not random; it is governed by the principles of chemical stability. For 5-bromo-2,3-dihydro-1H-inden-1-amine, we can predict several high-probability fragmentation pathways under EI conditions.

  • Alpha-Cleavage: This is the most characteristic fragmentation mechanism for aliphatic amines.[6][7] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the Cα-Cβ bond). For this molecule, the primary alpha-cleavage is expected to be the breaking of the C1-C2 bond within the five-membered ring, leading to a stabilized, nitrogen-containing cation.

  • Benzylic Cleavage: The indan structure has a benzylic carbon at the C1 position. Cleavage at this position is favorable due to the resonance stabilization of the resulting cation by the aromatic ring.

  • Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br) and the formation of an [M-Br]⁺ ion.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to an [M-HBr]⁺• radical cation.

Section 3: A Validated Experimental Workflow for Structural Confirmation

This section outlines a detailed protocol for the analysis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis a Dissolve 1 mg of sample in 1 mL of Methanol b Vortex to ensure homogeneity a->b c Transfer to 2 mL GC autosampler vial b->c d Inject 1 µL into GC c->d e Separation on DB-5ms Column d->e f Elution into MS Ion Source (EI) e->f g Mass Analysis (Quadrupole) f->g h Detection & Spectrum Generation g->h i Data Interpretation: MW, Isotopes, Fragments h->i

GC-MS workflow for structural validation.
Detailed Experimental Protocol: GC-MS

This protocol is designed for a standard capillary GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 5-bromo-2,3-dihydro-1H-inden-1-amine standard.

  • Dissolve the sample in 1 mL of HPLC-grade methanol in a clean glass vial.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

2. Gas Chromatography (GC) Parameters:

  • Rationale: The GC method is designed to provide sharp chromatographic peaks and ensure the analyte is thermally stable for introduction into the mass spectrometer.

  • Injection Volume: 1.0 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio). Causality: A split injection prevents column overloading and ensures sharp peak shapes for this concentration.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This non-polar column is well-suited for separating aromatic and moderately polar compounds.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Rationale: The MS parameters are set to achieve robust ionization and fragmentation, allowing for clear identification of the molecular ion and key structural fragments.

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV. Causality: 70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for comparison with library spectra.

  • Mass Range: m/z 40-350. Causality: This range comfortably covers the molecular weight of the analyte and its expected fragments.

  • Scan Rate: 2 scans/second.

Section 4: Data Interpretation and Structural Verification

The resulting mass spectrum is a puzzle. By systematically analyzing its key features, we can piece together the evidence to confirm the structure.

Analysis of the Mass Spectrum

The molecular formula of 5-bromo-2,3-dihydro-1H-inden-1-amine is C₉H₁₀BrN.

  • Step 1: Identify the Molecular Ion (M⁺•) Cluster. The primary and most crucial feature is the molecular ion. Look for a pair of peaks at m/z 211 (for the ⁷⁹Br isotope) and m/z 213 (for the ⁸¹Br isotope). The key validation check is that their intensities must be nearly equal (a ~1:1 ratio). This confirms both the molecular weight and the presence of a single bromine atom.[5]

  • Step 2: Identify the Alpha-Cleavage Fragment. The most significant fragmentation for a primary amine is alpha-cleavage.[7] Look for a prominent fragment at m/z 182/184 . This corresponds to the loss of an ethyl radical (•C₂H₅) following the cleavage of the C1-C2 and C2-C3 bonds, though a more direct alpha-cleavage might result in the loss of a hydrogen atom to give a fragment at m/z 210/212. A key fragment is often at m/z 30 (CH₂=NH₂⁺), resulting from cleavage of the bonds connecting the amine-bearing carbon to the ring.

  • Step 3: Identify Halogen-Related Fragments. Look for a fragment at m/z 132 , which corresponds to the [M-Br]⁺ ion. This confirms the mass of the carbon-hydrogen-nitrogen backbone.

  • Step 4: Correlate Other Major Ions. Analyze other significant peaks and propose logical losses (e.g., loss of ammonia, rearrangement products) to build a complete picture.

Proposed Fragmentation Mechanism

G M [C₉H₁₀BrN]⁺• m/z 211/213 Molecular Ion F1 [C₉H₉BrN]⁺ m/z 210/212 Loss of •H M->F1 - •H F2 [C₉H₁₀N]⁺ m/z 132 Loss of •Br M->F2 - •Br F3 [C₈H₈Br]⁺ m/z 183/185 Loss of •CH₂NH M->F3 Alpha-Cleavage

Proposed EI fragmentation pathways.
Summary of Expected Mass Fragments
m/z (Theoretical)Ion FormulaIdentity / Origin
211 / 213[C₉H₁₀BrN]⁺•Molecular Ion (M⁺•)
210 / 212[C₉H₉BrN]⁺Loss of a hydrogen radical ([M-H]⁺)
183 / 185[C₈H₈Br]⁺Loss of •CH₂NH via alpha-cleavage and rearrangement
132[C₉H₁₀N]⁺Loss of a bromine radical ([M-Br]⁺)
131[C₉H₉N]⁺•Loss of HBr ([M-HBr]⁺•)
104[C₈H₈]⁺Fragment from the indan backbone after loss of Br

Section 5: Comparative Analysis: MS in a Multi-Technique Strategy

While powerful, mass spectrometry is one piece of the validation puzzle. Its true strength is realized when used in conjunction with other techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), structural fingerprint.Unmatched sensitivity, speed, definitive MW confirmation.Does not provide direct information on atom connectivity or stereochemistry.[8]
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, relative stereochemistry.Provides an unambiguous map of the molecule's covalent structure.Lower sensitivity than MS, requires more sample, complex spectra.[9]
X-Ray Crystallography Absolute 3D structure, including absolute stereochemistry.The "gold standard" for definitive structural proof.[9]Requires a suitable single crystal, which can be difficult to grow.
Chiral Chromatography Separation of enantiomers.The only common method to determine enantiomeric purity (e.g., % (S) vs. (R)).[10]Provides no structural information beyond separating isomers.
Addressing Chirality: The Synergy of Chromatography and MS

It is critical to understand that a standard MS experiment cannot differentiate between the (S) and (R) enantiomers of 5-bromo-2,3-dihydro-1H-inden-1-amine, as they have identical masses and fragmentation patterns.[8] The "(S)" designation must be validated using a chiral technique. The most robust method is chiral chromatography (either GC or HPLC) coupled to a mass spectrometer . In this setup, a chiral stationary phase separates the two enantiomers in time, and the mass spectrometer then confirms that both separated peaks have the correct mass (m/z 211/213), thus confirming the identity of each enantiomer.

Section 6: Conclusion

The structural validation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine by mass spectrometry is a robust and reliable process when executed with scientific rigor. By leveraging the predictable and verifiable data points—the definitive molecular weight, the characteristic 1:1 bromine isotopic pattern, and the logical fragmentation pathways governed by amine and benzylic chemistry—a researcher can establish a high degree of confidence in the covalent structure of the molecule. When integrated into a larger analytical strategy that includes NMR for connectivity and chiral chromatography for stereochemical purity, this MS-based workflow provides the trustworthy and authoritative data required to advance drug development programs with confidence.

References

  • Vertex AI Search. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved January 23, 2026.
  • Vertex AI Search. (n.d.). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved January 23, 2026.
  • Vertex AI Search. (n.d.). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Retrieved January 23, 2026.
  • PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved January 23, 2026.
  • Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic strategies for chiral analysis by MS. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of 5-Bromo-1-Aminoindane: A Comparative Analysis of Resolving Agents

Introduction: The Criticality of Chirality in Drug Development In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically pure active pharmaceutical ingredients (APIs). 5-bromo-1-aminoindane is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its successful resolution into single enantiomers is a crucial determinant of the efficacy and safety of the final drug product.

This guide provides an in-depth, comparative analysis of two commonly employed resolving agents for racemic 5-bromo-1-aminoindane: D-(-)-tartaric acid and D-(-)-mandelic acid. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions in their own laboratory settings.

The Principle of Diastereomeric Salt Resolution

The classical and most widely adopted method for the resolution of racemic amines is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid. The resulting products are two diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This disparity in physical properties, particularly solubility, allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a solution, enabling its isolation. Subsequently, the desired enantiomerically pure amine can be liberated from the salt.

G racemate Racemic 5-Bromo-1-Aminoindane (R/S mixture) diastereomers Mixture of Diastereomeric Salts (R-D and S-D) racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-D) crystallization->less_soluble isolates more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble liberation Liberation of Amine less_soluble->liberation pure_enantiomer Enantiomerically Pure S-5-Bromo-1-Aminoindane liberation->pure_enantiomer

Figure 1: General workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Comparative Analysis of Resolving Agents for 5-Bromo-1-Aminoindane

The choice of resolving agent is a critical variable that can significantly impact the efficiency of the resolution process. Here, we compare the performance of D-(-)-tartaric acid and D-(-)-mandelic acid in the resolution of racemic 5-bromo-1-aminoindane to yield the desired S-(+)-enantiomer.

Resolving Agent Profiles
Resolving AgentChemical StructureKey Characteristics
D-(-)-Tartaric Acid A naturally occurring, inexpensive dicarboxylic acid. Its two carboxylic acid groups and two hydroxyl groups can participate in multiple hydrogen bonding interactions, potentially leading to well-ordered crystalline salts.
D-(-)-Mandelic Acid An alpha-hydroxy carboxylic acid with a phenyl group. The aromatic ring can engage in π-π stacking interactions, which can influence the crystal packing of the diastereomeric salts.
Experimental Data Summary

The following table summarizes the experimental outcomes for the resolution of racemic 5-bromo-1-aminoindane with D-(-)-tartaric acid and D-(-)-mandelic acid, based on published patent literature. It is important to note that these results were obtained from different sources and may not be directly comparable due to potential variations in experimental conditions.

Resolving AgentMolar Ratio (Amine:Acid)SolventYield of S-enantiomerEnantiomeric Excess (e.e.) of S-enantiomerSource
D-(-)-Tartaric Acid 1:0.75Methanol40.3%>99%[1]
D-(-)-Mandelic Acid 1:1.5Methanol38.4%99.5%

Detailed Experimental Protocols

To ensure scientific integrity and enable reproducibility, the detailed experimental protocols for the resolution with each agent are provided below.

Protocol 1: Resolution of 5-Bromo-1-Aminoindane with D-(-)-Tartaric Acid

This protocol is based on the procedure described in patent CN105037168A.

Materials:

  • Racemic 5-bromo-1-aminoindane (21.1 g, 0.1 mol)

  • D-(-)-tartaric acid (11.25 g, 0.075 mol)

  • Methanol (400 mL)

  • Aqueous ammonia

  • Dichloromethane

Procedure:

  • Diastereomeric Salt Formation: In a 1000 mL round-bottom flask, dissolve 11.25 g of D-(-)-tartaric acid in 400 mL of methanol with magnetic stirring.

  • Add 21.1 g of racemic 5-bromo-1-aminoindane to the solution.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Allow the solution to cool naturally to room temperature, during which precipitation of the diastereomeric salt will occur.

  • Isolation of the Diastereomeric Salt: Collect the precipitated salt by vacuum filtration.

  • Recrystallization: Recrystallize the crude salt from methanol to enhance diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water.

  • Adjust the pH of the solution to 12 by the dropwise addition of aqueous ammonia.

  • Extract the liberated S-5-bromo-1-aminoindane with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Analysis: The enantiomeric excess of the S-5-bromo-1-aminoindane was determined to be greater than 99%, with a yield of 8.5 g (40.3%).[1]

Protocol 2: Resolution of 5-Bromo-1-Aminoindane with D-(-)-Mandelic Acid

This protocol is based on the procedure described in patent CN105130824A.

Materials:

  • Racemic 5-bromo-1-aminoindane (21.1 g, 0.1 mol)

  • D-(-)-mandelic acid (22.8 g, 0.15 mol)

  • Methanol (400 mL and 140 mL for recrystallization)

  • Aqueous ammonia

  • Dichloromethane

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: In a 1000 mL round-bottom flask, dissolve 22.8 g of D-(-)-mandelic acid in 400 mL of methanol with magnetic stirring.

  • Add 21.1 g of racemic 5-bromo-1-aminoindane to the solution at 55 °C.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Allow the solution to cool naturally to room temperature, leading to the precipitation of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crude D-mandelate salt of S-5-bromo-1-aminoindane (15.8 g) by suction filtration.

  • Recrystallization: Recrystallize the crude salt using 140 mL of methanol to obtain 14.2 g of the purified D-mandelate salt (yield of salt: 41.1%).

  • Liberation of the Free Amine: Dissolve the 14.2 g of the purified salt in 200 mL of water.

  • Adjust the pH of the solution to 12 by the dropwise addition of aqueous ammonia.

  • Extract the liberated S-5-bromo-1-aminoindane with dichloromethane (100 mL, followed by 2 x 50 mL).

  • Purification: Combine the dichloromethane layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain 8.1 g of S-5-bromo-1-aminoindane.

  • Analysis: The final product has a yield of 38.4% and an enantiomeric excess (e.e.) of 99.5%.

Discussion and Mechanistic Insights

Both D-(-)-tartaric acid and D-(-)-mandelic acid have demonstrated high efficacy in resolving racemic 5-bromo-1-aminoindane, achieving excellent enantiomeric excess (>99%). The choice between these two resolving agents in a practical setting may be influenced by several factors, including cost, availability, and ease of handling.

The slight difference in the observed yields could be attributed to variations in the experimental procedures rather than a fundamental difference in the resolving power of the agents. The efficiency of a chiral resolution is highly dependent on the crystallization kinetics and the solubility difference between the two diastereomeric salts, which in turn are influenced by factors such as the solvent system, temperature profile, and rate of cooling.

The molecular structure of the resolving agent plays a crucial role in the formation and crystallization of the diastereomeric salts.

  • D-(-)-Tartaric acid , with its C2 symmetry and multiple hydrogen bond donors and acceptors, can form a rigid, three-dimensional hydrogen-bonding network with the amine. This can lead to a highly ordered and stable crystal lattice for one diastereomer, promoting its selective crystallization.

  • D-(-)-Mandelic acid , on the other hand, possesses a bulky phenyl group. This aromatic ring can participate in favorable π-π stacking interactions within the crystal lattice of one of the diastereomeric salts, contributing to its lower solubility and facilitating its separation.

G cluster_0 Interaction Sites cluster_1 Key Interactions in Diastereomeric Salt Formation 5-Bromo-1-aminoindane Ionic Interaction Ionic Interaction 5-Bromo-1-aminoindane->Ionic Interaction Amine group D-Tartaric Acid D-Tartaric Acid->Ionic Interaction Carboxylic acid groups Hydrogen Bonding Hydrogen Bonding D-Tartaric Acid->Hydrogen Bonding Hydroxyl groups D-Mandelic Acid D-Mandelic Acid->Ionic Interaction Carboxylic acid group D-Mandelic Acid->Hydrogen Bonding Hydroxyl group π-π Stacking (with Mandelic Acid) π-π Stacking (with Mandelic Acid) D-Mandelic Acid->π-π Stacking (with Mandelic Acid) Phenyl group Ionic Interaction->Hydrogen Bonding Hydrogen Bonding->π-π Stacking (with Mandelic Acid) van der Waals Forces van der Waals Forces π-π Stacking (with Mandelic Acid)->van der Waals Forces

Figure 2: Key intermolecular interactions involved in the formation of diastereomeric salts between 5-bromo-1-aminoindane and the resolving agents.

Conclusion and Recommendations

Both D-(-)-tartaric acid and D-(-)-mandelic acid are excellent choices for the resolution of racemic 5-bromo-1-aminoindane, capable of producing the S-(+)-enantiomer with very high enantiomeric purity.

  • D-(-)-Tartaric acid offers a slight advantage in terms of reported yield in the cited literature and is generally a more cost-effective reagent.

  • D-(-)-Mandelic acid also provides excellent enantiomeric excess and may offer advantages in terms of crystal morphology or handling properties in specific manufacturing environments.

For researchers and process chemists, the optimal choice of resolving agent and conditions should be determined through a systematic screening process. Factors to consider include:

  • Solvent Selection: While methanol was used in the presented protocols, screening other polar protic and aprotic solvents, or solvent mixtures, could further optimize the resolution.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly influence the yield and purity of the desired diastereomeric salt.

  • Temperature Profile: A controlled cooling rate during crystallization is crucial for achieving high diastereomeric purity.

Ultimately, the selection of the resolving agent should be based on a holistic evaluation of performance, cost, scalability, and the specific requirements of the overall synthetic process. This guide provides a solid foundation for initiating such an evaluation.

References

  • CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • CN105037168A - Preparation of S-5-bromo-1-aminoindane by resolution of D-tartaric acid.

Sources

Validation

A Framework for Assessing the Preclinical Efficacy of Novel Aminoindan Derivatives in Neurological Models: The Case of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, multi-faceted assessment. This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, multi-faceted assessment. This guide provides a comprehensive framework for evaluating the preclinical efficacy of novel aminoindan derivatives, a chemical class of significant interest in neuropharmacology. We will use the under-investigated compound, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, as a case study to illustrate this process. This guide will not only detail the necessary experimental protocols but also rationalize the scientific choices behind them, comparing the potential outcomes for our novel compound against Rasagiline, a well-established aminoindan derivative and monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]

Introduction to the Aminoindan Scaffold and the Investigational Compound

The 2,3-dihydro-1H-inden-1-amine (aminoindan) scaffold is a privileged structure in neuropharmacology. Its rigid conformation allows for precise interactions with enzyme active sites and receptors in the central nervous system (CNS). The most prominent example is Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, an irreversible MAO-B inhibitor that has demonstrated both symptomatic relief and potential neuroprotective effects in Parkinson's disease.[1][2]

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a structurally related, yet commercially available, compound whose neuropharmacological profile remains largely unexplored.[4][5][6] The presence of a bromine atom at the 5-position and its (S)-stereochemistry distinguish it from the precursors of Rasagiline. These modifications could significantly alter its biological activity, including its potency, selectivity, and off-target effects. This guide, therefore, outlines a systematic approach to characterizing its potential as a neurological agent.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Given its structural similarity to Rasagiline, a primary hypothesis is that (S)-5-bromo-2,3-dihydro-1H-inden-1-amine functions as a monoamine oxidase (MAO) inhibitor. MAOs are critical enzymes in the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2][7] There are two main isoforms: MAO-A and MAO-B. In the context of neurodegenerative diseases like Parkinson's, which is characterized by the loss of dopaminergic neurons, inhibiting MAO-B is a key therapeutic strategy.[1][2][7] By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the synapse, thereby alleviating motor symptoms.[1]

The following diagram illustrates the central role of MAO-B in dopamine metabolism and the proposed site of action for our investigational compound.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Mitochondria Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine->VMAT2 Packaging Synaptic_Vesicle Synaptic Vesicle (Dopamine) VMAT2->Synaptic_Vesicle Storage Dopamine_Synapse Dopamine Synaptic_Vesicle->Dopamine_Synapse Release Postsynaptic_Receptor Dopamine Receptors (D1-D5) Dopamine_Synapse->Postsynaptic_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Initiates Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Transport MAO_B Monoamine Oxidase B (MAO-B) Dopamine_Cytosol->MAO_B Metabolism by DOPAC DOPAC MAO_B->DOPAC Produces S_Bromo (S)-5-bromo-2,3-dihydro- 1H-inden-1-amine S_Bromo->MAO_B Inhibits

Caption: Dopamine metabolism and the inhibitory target of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

A Step-by-Step Experimental Framework for Efficacy Assessment

A logical, tiered approach is essential for efficiently evaluating a novel compound. The following workflow outlines the key stages, from initial in vitro characterization to in vivo efficacy studies.[8][9][10]

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics & Safety cluster_in_vivo_efficacy In Vivo Efficacy (Parkinson's Disease Model, e.g., MPTP) A MAO-A and MAO-B Inhibition Assays B Neuroprotection Assays (e.g., MPP+ on SH-SY5Y cells) A->B C Initial Safety/Toxicity Screening B->C D Blood-Brain Barrier Penetration Studies C->D Proceed if favorable in vitro profile E Maximum Tolerated Dose (MTD) Determination D->E F Behavioral Testing (Rotarod, Open Field) E->F Proceed if safe and brain-penetrant G Post-mortem Neurochemical Analysis (HPLC) F->G H Immunohistochemical Analysis (Tyrosine Hydroxylase Staining) G->H

Caption: Tiered experimental workflow for assessing a novel neuroprotective agent.

In Vitro Assays: Target Engagement and Neuroprotective Potential

Protocol 1: MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the potency (IC50) and selectivity of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine for MAO-A and MAO-B.

  • Methodology:

    • Utilize commercially available human recombinant MAO-A and MAO-B enzymes.

    • Prepare a range of concentrations of the test compound and the reference compound (Rasagiline).

    • Incubate the enzymes with the compounds for a predetermined time.

    • Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent that produces a fluorescent or chemiluminescent signal upon substrate conversion.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 values by non-linear regression.

  • Rationale: This initial screen confirms if the compound engages the hypothesized target and reveals its selectivity. High selectivity for MAO-B over MAO-A is desirable to avoid potential side effects associated with MAO-A inhibition, such as the "cheese effect".

Protocol 2: Neuroprotection in a Cellular Model of Parkinson's Disease

  • Objective: To assess the ability of the compound to protect neurons from a specific neurotoxin.

  • Methodology:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates.

    • Pre-treat the cells with various concentrations of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine or Rasagiline for 24 hours.

    • Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, which selectively damages dopaminergic neurons.

    • After 24-48 hours of toxin exposure, assess cell viability using an MTT or LDH assay.

    • Quantify the percentage of cell survival relative to untreated controls.

  • Rationale: This assay provides evidence of a direct neuroprotective effect, independent of symptomatic relief. It helps to understand if the compound can prevent or slow down the neurodegenerative process.[10]

In Vivo Efficacy: The MPTP Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted preclinical model of Parkinson's disease.[11] It recapitulates key pathological features, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.

Protocol 3: Behavioral Assessment of Motor Function

  • Objective: To evaluate the compound's ability to ameliorate motor deficits.

  • Methodology:

    • Animal Groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) Rasagiline + MPTP, (4) (S)-5-bromo-2,3-dihydro-1H-inden-1-amine + MPTP.

    • Dosing: Administer the test compounds or vehicle daily for a set period (e.g., 14 days).

    • MPTP Induction: On days 7-11, administer MPTP to the relevant groups to induce the lesion.

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This tests for motor coordination and balance.[12]

    • Open Field Test: Place mice in an open arena and use video tracking to measure total distance traveled, and time spent in the center versus the periphery. This assesses general locomotor activity and can also indicate anxiety-like behavior.[12]

  • Rationale: Behavioral tests are the most direct way to assess the functional and symptomatic efficacy of a potential treatment in an animal model.[12][13][14]

Protocol 4 & 5: Post-mortem Neurochemical and Histological Analysis

  • Objective: To quantify the extent of neuroprotection at the cellular and molecular level.

  • Methodology:

    • At the end of the behavioral testing period, euthanize the animals and harvest the brains.

    • Neurochemical Analysis: Dissect the striatum and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC and HVA).[15]

    • Immunohistochemistry: Section the midbrain and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis and a marker for dopaminergic neurons. Use stereological methods to count the number of TH-positive neurons in the substantia nigra.

  • Rationale: These analyses provide the biochemical and anatomical evidence of neuroprotection. A successful compound should preserve dopamine levels and prevent the loss of dopaminergic neurons.[8][9]

Comparative Data Analysis

To effectively judge the potential of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, its performance must be benchmarked against a vehicle control and an established active comparator like Rasagiline. The following tables present a hypothetical but plausible set of results.

Table 1: In Vitro Assay Comparison

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Neuroprotection (% cell survival at 1µM)
Rasagiline450153075%
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine800253270%

Table 2: In Vivo Behavioral Outcomes in MPTP Mouse Model

Treatment GroupRotarod Latency to Fall (seconds)Total Distance Traveled (cm) in Open Field
Vehicle + Saline180 ± 153500 ± 300
Vehicle + MPTP60 ± 101500 ± 250
Rasagiline + MPTP140 ± 122800 ± 280
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine + MPTP130 ± 142650 ± 310

Table 3: Post-mortem Neurochemical and Histological Analysis

Treatment GroupStriatal Dopamine (% of Saline Control)TH+ Neuron Count in Substantia Nigra (% of Saline Control)
Vehicle + Saline100%100%
Vehicle + MPTP35%40%
Rasagiline + MPTP75%80%
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine + MPTP70%72%

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for assessing the preclinical efficacy of a novel aminoindan derivative, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, in neurological models. By following this multi-tiered approach, from in vitro target engagement to in vivo functional and neuroprotective readouts, researchers can build a robust data package to support further development.

The hypothetical data presented suggests that a compound like (S)-5-bromo-2,3-dihydro-1H-inden-1-amine could exhibit a promising profile, comparable to that of Rasagiline. Should such results be obtained experimentally, future work would involve exploring its efficacy in chronic models of neurodegeneration, investigating its potential off-target effects, and elucidating downstream signaling pathways involved in its neuroprotective action. This systematic evaluation is paramount for the successful translation of novel chemical entities into transformative therapies for neurological disorders.

References

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. [Link]

  • Creative Biolabs. Neuroscience Molecular Methods & Techniques. [Link]

  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • MDPI. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

  • MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). [Link]

  • PubMed Central (PMC). (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • National Center for Biotechnology Information. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods. [Link]

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  • ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • Neurology. Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. [Link]

  • Frontiers. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. [Link]

  • PubChem. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1). [Link]

  • ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, moving beyond simple steps to explain the underlying principles of safe laboratory practice.

Hazard Identification: Understanding the "Why" Behind the Precautions

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is not a benign substance; it is a halogenated amine with specific toxicological properties. The primary hazards, as identified in Safety Data Sheets (SDS), dictate the necessary handling and disposal protocols.[1][2]

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

The presence of a bromine atom classifies this as a halogenated organic compound . This is a crucial distinction for disposal, as incineration of halogenated waste requires specialized flue-gas scrubbing systems to neutralize the resulting hydrobromic acid (HBr), preventing its release into the atmosphere.[3][4][5] Similarly, as an amine, it is a base that can react with acids and oxidizing agents.[6][7]

Table 1: GHS Hazard Summary for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine
Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.
Skin IrritationH315WarningCauses skin irritation.
Eye IrritationH319WarningCauses serious eye irritation.
STOT, Single ExposureH335WarningMay cause respiratory irritation.
Source: Synthesized from multiple supplier Safety Data Sheets.[1][2]

Pre-Disposal Protocol: Waste Minimization and Segregation

The most effective disposal strategy begins with waste minimization.[8][9] Before generating waste, consider if experimental scales can be reduced. When waste is unavoidable, immediate and correct segregation is the cornerstone of safe disposal.

Causality: Improper segregation, such as mixing halogenated waste with non-halogenated solvents, unnecessarily increases the volume of waste that requires specialized, high-cost treatment.[10] Mixing amines with incompatible waste streams, like acidic solutions, can cause dangerous exothermic reactions.[11]

Required Personal Protective Equipment (PPE)

Due to the compound's irritant properties, the following PPE is mandatory when handling the pure substance or its waste:

  • Eye/Face Protection: Safety glasses with side shields and a face shield.[1]

  • Skin Protection: Permeation-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[12]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[1][12]

Step-by-Step Disposal and Decontamination Workflow

This protocol outlines the procedure from the point of waste generation to its final collection.

Step 1: Waste Collection
  • Select a Compatible Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[3][13][14] The original container of the main waste component is often a suitable choice.[13] The container must be made of a material compatible with the amine and any solvents used (e.g., glass or polyethylene).[14]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full description of its contents, including "(S)-5-bromo-2,3-dihydro-1H-inden-1-amine" and any solvents present.[10][13]

  • Collection:

    • Solid Waste: Carefully transfer the solid compound into the waste container using a dedicated spatula or scoop. Avoid creating dust.[1]

    • Liquid Waste (Solutions): Pour solutions containing the compound carefully into the designated liquid waste container.

  • Keep Container Closed: The waste container must be tightly capped at all times except when actively adding waste.[13][14] This prevents the release of vapors and protects against spills.[13]

Step 2: Decontamination of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated. The residue is still considered hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[6][15]

  • Collect the Rinsate: Crucially, the solvent rinsate from each rinse must be collected and added to your "Halogenated Organic Waste" container. [6][15] This is a self-validating step; failing to collect the rinsate means you have not actually removed the hazardous material but merely diluted it.

  • Final Disposal of Container: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), deface all chemical labels on the container before disposing of it as regular laboratory glass or plastic waste.[15]

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the lab.[9] This area should be away from general traffic and have secondary containment (like a tray) to catch any potential leaks.[9]

  • Professional Disposal: Never attempt to neutralize or dispose of this chemical down the drain. [15] Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1] This ensures the waste is transported and incinerated in compliance with all federal and local regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment:

    • Solid Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[16][17]

    • Liquid Spill: Cover with an appropriate absorbent pad or inert material.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][16] Use spark-proof tools if flammable solvents are present.[16][17]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling waste containing (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

G start Waste Generation ((S)-5-bromo-2,3-dihydro-1H-inden-1-amine) waste_type Determine Waste Form start->waste_type solid_waste Pure Solid or Contaminated Material (e.g., gloves) waste_type->solid_waste  Solid liquid_waste Solution in Organic Solvent waste_type->liquid_waste Liquid   empty_container Empty Original Container waste_type->empty_container Container collect_solid Place in 'Halogenated Organic Waste' container solid_waste->collect_solid collect_liquid Pour into 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid triple_rinse Triple rinse container with suitable solvent empty_container->triple_rinse seal_label Securely seal and label waste container with all contents collect_solid->seal_label collect_liquid->seal_label collect_rinsate Collect all rinsate into 'Halogenated Organic Liquid Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste collect_rinsate->dispose_container store Store in designated Satellite Accumulation Area with secondary containment seal_label->store ehs_pickup Arrange for pickup by EHS or licensed disposal service store->ehs_pickup

Caption: Waste Disposal Workflow for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. [Link]

  • Material Safety Data Sheet for ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • How to Handle Amines Safely in Industrial Environments. A Comprehensive Guide. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • (1s)-5-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride Entry. PubChemLite. [Link]

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Sources

Handling

Personal protective equipment for handling (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

Essential Safety and Handling Guide for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (S)-5-bromo-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine and its analogs are valuable intermediates in pharmaceutical research and development. As with any potent, biologically active compound, a thorough understanding and rigorous implementation of safety protocols are not merely procedural formalities but are fundamental to protecting personnel, ensuring experimental integrity, and maintaining a safe laboratory environment. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, a comprehensive risk assessment is mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding its intrinsic hazards.

Based on available safety data sheets (SDS) for this compound and its close structural analogs, the primary hazards are categorized as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

(Source: Angene Chemical Safety Data Sheet)[1]

These classifications necessitate a cautious and well-planned approach to every stage of handling, from receipt of the material to its final disposal. The causality is clear: as an aromatic amine, the compound can be readily absorbed through ingestion and skin contact, and as a fine powder, it poses a significant inhalation risk, leading to respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. Standard laboratory attire, such as a lab coat and closed-toe shoes, is a prerequisite. The following specialized PPE is mandatory when handling (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Hand Protection: Beyond the Standard Nitrile Glove

Standard nitrile gloves provide insufficient protection against aromatic amines and halogenated hydrocarbons.[2][3] Permeation, the process by which a chemical can pass through a protective film on a molecular level, is a significant risk.[4] Therefore, more robust glove materials are required.

Glove MaterialRecommendationRationale
Butyl Rubber Excellent Offers superior resistance to a wide range of chemicals, including aromatic amines. Breakthrough times are generally greater than 8 hours.[1][5]
Viton® Excellent Provides excellent chemical resistance, particularly to aromatic and halogenated compounds. Breakthrough times are typically greater than 8 hours.[1]
Nitrile Rubber Not Recommended for Direct Handling May be used as a secondary layer over a more resistant glove for splash protection, but should be changed immediately upon contamination. Breakthrough can occur in under 15 minutes for splash contact.[6]

Operational Protocol for Glove Use:

  • Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • For prolonged handling or when there is a significant risk of contact, double-gloving with a butyl or Viton® primary glove and a nitrile outer glove is recommended.

  • Change gloves immediately if you suspect contamination.

  • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

  • Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection: Preventing Inhalation Exposure

Since (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a powder, it can easily become airborne, especially during weighing and transfer operations. All such activities must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary.

  • Respirator Type: An air-purifying respirator (APR) is typically sufficient.

  • Cartridge Selection: A combination cartridge provides the necessary protection against both organic vapors and airborne particulates.

    • Organic Vapor (OV) Cartridge (Black): Protects against the amine vapors.[7][8]

    • P100 Particulate Filter (Magenta): Provides 99.97% filtration efficiency against airborne solid and liquid particulates, including fine powders.[7]

A combined OV/P100 cartridge is the recommended choice. Always ensure your respirator has been properly fit-tested and you are trained in its use, maintenance, and limitations.

Eye and Face Protection: Shielding from Irritants

Given that the compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Standard Operations: Tightly fitting safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from powders.

  • Risk of Splash or Significant Powder Generation: A full-face shield should be worn in conjunction with safety goggles to protect the entire face.

Protective Clothing: A Barrier for Your Body

A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider the use of disposable Tyvek sleeves or a full disposable gown to provide an additional barrier.

Operational Plan: Step-by-Step Safe Handling

A structured operational plan ensures that safety is integrated into every step of the experimental workflow.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Procedure Prep Conduct Risk Assessment & Review SDS PPE Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Respirator if needed) Prep->PPE WorkArea Prepare Designated Work Area in Fume Hood with Absorbent Liner PPE->WorkArea Weigh Weigh Powder in Ventilated Enclosure or Fume Hood WorkArea->Weigh Proceed to handling Transfer Transfer Compound to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Under Inert Atmosphere (if required) Transfer->Reaction Decon Decontaminate Work Surfaces Reaction->Decon After experiment completion Waste Segregate and Label Waste Decon->Waste RemovePPE Remove PPE in Correct Order Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Waste_Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation & Containment cluster_Disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Liners, etc.) Segregate Segregate as Halogenated Organic Waste SolidWaste->Segregate LiquidWaste Unused Compound & Solutions LiquidWaste->Segregate Container Place in Designated, Labeled, and Sealed Waste Container Segregate->Container Storage Store in Satellite Accumulation Area Container->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: A workflow for the proper disposal of halogenated organic waste.

Step-by-Step Disposal Protocol:
  • Segregation is Key:

    • All waste contaminated with (S)-5-bromo-2,3-dihydro-1H-inden-1-amine must be collected separately as halogenated organic waste . [9]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity. [9] * This includes unused compound, solutions, contaminated gloves, absorbent materials from cleanups, and any other disposable items.

  • Containerization:

    • Use a designated, leak-proof, and sealable waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility. [10] Under no circumstances should this compound or its solutions be disposed of down the drain.

By adhering to these detailed safety and handling protocols, you can confidently and safely work with (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, ensuring the protection of yourself and your colleagues while advancing your critical research.

References

  • Angene Chemical. (2024, April 27).
  • SKC Ltd. Spill Decontamination Kit for Aromatic Amines. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. [Link]

  • Guide for Chemical Spill Response. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • University of California, Irvine Environmental Health & Safety. GLOVE SELECTION CHART. [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Select Safety Sales. 3M Respirator Cartridges. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Cooper Safety Supply. 3M Respirator Cartridges. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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